5-Aminomethyl-3-methoxyisoxazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-methoxy-1,2-oxazol-5-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-8-5-2-4(3-6)9-7-5/h2H,3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMFFAPHOPXMAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801301718 | |
| Record name | 3-Methoxy-5-isoxazolemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801301718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2763-94-2 | |
| Record name | 3-Methoxy-5-isoxazolemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2763-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-5-isoxazolemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801301718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-methoxy-1,2-oxazol-5-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Aminomethyl-3-methoxyisoxazole: Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of 5-Aminomethyl-3-methoxyisoxazole, a heterocyclic compound with significant potential in neuropharmacology and medicinal chemistry.
Core Chemical Properties
This compound is a derivative of the isoxazole family, featuring a five-membered ring with three carbon, one nitrogen, and one oxygen atom.[1] Its structure is distinguished by an aminomethyl group at the 5-position and a methoxy group at the 3-position.[1] The molecular formula is C5H8N2O2.[1][2][3]
The following table summarizes the key computed and experimental physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C5H8N2O2 | [1][2][3] |
| Molecular Weight | 128.13 g/mol | [2][3] |
| Exact Mass | 128.058577502 Da | [3] |
| Purity (Typical) | 95% | [2] |
| Topological Polar Surface Area | 61.3 Ų | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 2 | [3] |
| Complexity | 89 | [3] |
| XLogP3-AA | -0.4 | [3] |
The hydrochloride salt of this compound is also commercially available.
| Property | Value | Source |
| Molecular Formula | C5H9ClN2O2 | [4] |
| Molecular Weight | 164.59 g/mol | [4] |
| Exact Mass | 164.03500 Da | [4] |
| LogP | 1.64420 | [4] |
Experimental Protocols: Synthesis and Reactions
Several synthetic routes for this compound have been established.
A common and well-documented method involves the nucleophilic substitution of 3-bromo-5-methylisoxazole.[2]
-
Protocol:
Caption: Synthesis of this compound via nucleophilic substitution.
An alternative strategy involves the reduction of the corresponding carboxylic acid.[2]
-
Protocol:
-
The precursor, 3-methoxyisoxazole-5-carboxylic acid, is synthesized by reacting methyl 3-hydroxyisoxazole-5-carboxylate with potassium carbonate and methyl iodide in dimethylformamide.[2]
-
3-methoxyisoxazole-5-carboxylic acid is then reduced using a reducing agent such as diborane to convert the carboxylic acid group into the aminomethyl group.[1][2]
-
The chemical behavior of the compound is defined by its functional groups: the isoxazole ring, the aminomethyl group, and the methoxy group.[2]
-
Oxidation: The isoxazole ring and aminomethyl group are susceptible to oxidation by agents like potassium permanganate or hydrogen peroxide, forming corresponding oxides.[1][2]
-
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with electrophilic reagents like alkyl halides and acyl chlorides to form N-alkylated and N-acylated derivatives.[1][2]
Biological Activity and Signaling Pathways
This compound is primarily recognized for its activity within the central nervous system as a GABA analogue.
This compound is a conformationally restricted analogue of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the mammalian central nervous system.[2] The isoxazole ring structurally mimics the carboxyl group of GABA, enabling it to bind to and act as an agonist at GABA receptors, with a primary affinity for GABA-A receptors.[1][2]
-
Mechanism of Action:
-
The molecule binds to the GABA-A receptor on the neuronal membrane.
-
This binding event triggers the opening of the receptor's associated chloride ion (Cl⁻) channel.[2]
-
Chloride ions flow into the neuron, increasing the negative charge inside the cell.
-
This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus reducing neuronal excitability.[2]
-
This activity suggests significant potential for applications in neuropharmacology, particularly in the development of treatments for neurological conditions such as anxiety disorders and epilepsy.[1]
Caption: Mechanism of action as a GABA-A receptor agonist.
Preliminary in vitro research has indicated that this compound and its derivatives may possess cytotoxic properties.[2] Studies have shown that certain novel isoxazole/pyrazole derivatives synthesized using this compound exhibit high cytotoxic potency against pancreatic carcinoma cell lines (Panc-1).[1] This suggests a potential, though less explored, avenue for its application in the development of new anticancer agents.[1][2]
Applications in Research and Development
The unique structure of this compound makes it a valuable tool in several scientific fields:
-
Pharmaceuticals: It serves as a versatile building block for synthesizing a variety of biologically active compounds and potential pharmaceutical agents.[1]
-
Medicinal Chemistry: The methoxy group at the 3-position provides distinct chemical properties that influence its reactivity and interactions with biological targets, making it a valuable scaffold for developing novel therapeutics.[1]
-
Biological Research: It is used to study the structure-activity relationships of isoxazole derivatives and their interactions with biological targets, particularly within the central nervous system.[1]
References
5-Aminomethyl-3-methoxyisoxazole CAS number
An In-depth Technical Guide to 5-Aminomethyl-3-methoxyisoxazole
Compound Identification
| Property | Value | Reference |
| CAS Number | 2763-94-2 | [1][2] |
| IUPAC Name | (3-methoxy-1,2-oxazol-5-yl)methanamine | [2] |
| Molecular Formula | C5H8N2O2 | [1][2] |
| Molecular Weight | 128.13 g/mol | [1][2] |
| Canonical SMILES | COC1=NOC(=C1)CN | [2] |
| InChI Key | IVMFFAPHOPXMAD-UHFFFAOYSA-N | [1][2] |
| Purity | Typically 95% | [1] |
Introduction
This compound is a heterocyclic compound belonging to the isoxazole family.[2] The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which is considered a privileged scaffold in medicinal chemistry due to its wide range of biological activities.[1] This compound is a conformationally restricted analogue of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1] Its unique structure, featuring a methoxy group at the 3-position and an aminomethyl group at the 5-position, contributes to its distinct chemical and biological properties, making it a valuable molecule in neuropharmacology and as a building block for the synthesis of other biologically active compounds.[2]
Synthesis and Experimental Protocols
Several synthetic routes for this compound have been documented.
Method 1: From 3-bromo-5-methylisoxazole
A common method involves a nucleophilic substitution reaction starting from 3-bromo-5-methylisoxazole.[1] One approach is the refluxing of 3-bromo-5-aminomethylisoxazole with potassium hydroxide in methanol.[1] Another variation starts with the reaction of 3-bromo-5-methylisoxazole with methanol and potassium hydroxide under reflux conditions to yield the final product.[1][2]
Method 2: Reduction of a Carboxylic Acid Derivative
An alternative strategy involves the reduction of 3-methoxyisoxazole-5-carboxylic acid using diborane.[1][2] The precursor, 3-methoxyisoxazole-5-carboxylic acid, can be synthesized by reacting methyl 3-hydroxyisoxazole-5-carboxylate with potassium carbonate and methyl iodide in dimethylformamide.[1]
Method 3: Multi-step Synthesis from 2,3-dichloro-1-propene
A multi-step synthesis has been described that begins with 2,3-dichloro-1-propene and proceeds through a 5-chloromethyl-3-bromoisoxazole intermediate.[1] The initial step involves the reaction of 2,3-dichloro-1-propene with potassium bicarbonate, water, and dibromoformaldoxime in ethyl acetate, which forms 5-chloromethyl-3-bromoisoxazole with an 81% yield.[1]
Biological Activity and Mechanism of Action
This compound is recognized as a potent GABA-A receptor agonist.[1][2] The isoxazole ring mimics the carboxyl group of GABA, allowing it to bind to and activate GABA-A receptors.[1] This activation facilitates the opening of chloride ion channels, leading to an influx of chloride ions into the neuron. The increased intracellular chloride concentration results in hyperpolarization of the neuronal membrane, reducing its excitability.[1] This mechanism of action suggests potential therapeutic applications in managing neurological conditions such as anxiety disorders and epilepsy.[2]
Applications in Research
Beyond its direct neuropharmacological effects, this compound serves as a versatile building block for the synthesis of novel compounds with potential therapeutic applications.[2]
Anticancer Research
Preliminary research has indicated that derivatives of this compound may possess cytotoxic properties.[1] It has been used in the synthesis of novel isoxazole/pyrazole derivatives which have shown high cytotoxic potency against Panc-1 carcinoma cell lines.[2] The antiproliferative activity of such compounds is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the cancer cell proliferation in vitro.[1]
Agrochemicals
The compound is also utilized in the development of agrochemicals designed to enhance crop yield or protect plants from pests.[2]
Safety and Handling
For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier. General safety precautions include:
-
Handling: Use only under a chemical fume hood.[3] Wear personal protective equipment, including gloves and eye protection.[4] Avoid dust formation and inhalation.[3][4] Wash hands thoroughly after handling.[3]
-
Storage: Keep in a dry, cool, and well-ventilated place.[3] Store in a tightly closed container.[5]
-
In case of exposure:
-
Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[3]
-
Skin: Wash with plenty of soap and water.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[3]
-
This compound is intended for research use only and is not for human or veterinary use.[1][2]
References
In-Depth Technical Guide: The Mechanism of Action of 5-Aminomethyl-3-methoxyisoxazole
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Aminomethyl-3-methoxyisoxazole (AMMI) is a conformationally restricted analog of the primary inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA).[1] Structurally, it is a key intermediate in the synthesis of muscimol, a potent and selective GABA-A receptor agonist.[1] The isoxazole ring of AMMI mimics the carboxyl group of GABA, enabling it to bind to and activate GABA-A receptors. This agonistic action facilitates the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a subsequent reduction in neuronal excitability. This profile suggests potential therapeutic applications in conditions characterized by neuronal hyperexcitability, such as anxiety disorders and epilepsy.[2]
Molecular Target: The GABA-A Receptor
The principal molecular target for AMMI is the GABA-A receptor, a ligand-gated ion channel that is crucial for inhibitory neurotransmission in the brain.
GABA-A Receptor Structure and Function
GABA-A receptors are pentameric transmembrane protein complexes that form a central chloride-permeable pore. These receptors are assembled from a variety of subunits (α, β, γ, δ, ε, π, and θ), with the most common synaptic configuration in the brain being two α subunits, two β subunits, and one γ subunit. The specific subunit composition determines the pharmacological and physiological properties of the receptor complex. Upon binding of an agonist like GABA or AMMI to the extracellular domain, the receptor undergoes a conformational change that opens the chloride channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating an inhibitory effect.
Putative Mechanism of Action of this compound
As a structural analog of GABA, AMMI is predicted to act as a direct agonist at the orthosteric binding site of the GABA-A receptor. This binding event is hypothesized to trigger the same cascade of events as the endogenous ligand, GABA.
Signaling Pathway
The proposed signaling pathway for this compound is direct and does not involve second messengers.
Figure 1: Proposed direct signaling pathway of this compound at the GABA-A receptor.
Quantitative Pharmacological Data (Representative)
The following table summarizes the binding affinity and functional potency of muscimol, a close structural analog of this compound, at GABA-A receptors. This data is provided to give researchers an indication of the potential potency of AMMI.
| Compound | Receptor/Assay | Parameter | Value | Reference |
| Muscimol | GABA-A Receptor | Kd (high affinity) | 10 nM | Filer, C. N. et al. (1979) |
| Muscimol | GABA-A Receptor | Kd (low affinity) | 270 nM | Filer, C. N. et al. (1979) |
| Muscimol | GABA-A Receptor | EC50 (Chloride efflux) | 200 nM | Filer, C. N. et al. (1979) |
Experimental Protocols
The following are detailed, representative protocols for experiments that would be used to characterize the mechanism of action of a compound like this compound.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the GABA-A receptor using a radiolabeled ligand, such as [3H]muscimol.
Figure 2: Workflow for a radioligand binding assay to determine GABA-A receptor affinity.
Detailed Methodology:
-
Membrane Preparation:
-
Dissect brain tissue (e.g., rat cortex) on ice and homogenize in a buffered solution (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of [3H]muscimol (e.g., 1-2 nM), and varying concentrations of the test compound (this compound).
-
For non-specific binding determination, a parallel set of wells should contain a high concentration of a known GABA-A agonist (e.g., 1 mM GABA).
-
Incubate the plate at 4°C for 60 minutes.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity bound to the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol describes the functional characterization of a test compound's effect on GABA-A receptors expressed in Xenopus laevis oocytes.
Figure 3: Workflow for two-electrode voltage clamp electrophysiology in Xenopus oocytes.
Detailed Methodology:
-
Oocyte Preparation and Receptor Expression:
-
Surgically remove oocytes from an anesthetized female Xenopus laevis.
-
Prepare cRNA for the desired GABA-A receptor subunits (e.g., α1, β2, γ2) by in vitro transcription.
-
Inject the cRNA mixture into the oocytes.
-
Incubate the injected oocytes for 2-5 days in a suitable medium to allow for the expression and assembly of functional GABA-A receptors on the oocyte membrane.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber and perfuse with a standard frog Ringer's solution.
-
Impale the oocyte with two microelectrodes filled with KCl and voltage-clamp the oocyte membrane potential (typically at -60 mV).
-
Establish a baseline response by perfusing a low concentration of GABA (e.g., the EC10).
-
To determine the agonistic properties of the test compound, perfuse varying concentrations of this compound alone.
-
To assess modulatory effects, co-perfuse a fixed concentration of GABA with varying concentrations of the test compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current elicited by the application of the agonist(s).
-
Normalize the responses to the maximal GABA-induced current.
-
Plot the normalized current against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits a half-maximal response) and the maximal efficacy relative to GABA.
-
Synthesis
This compound is a known intermediate in the synthesis of muscimol. A common synthetic route proceeds from 3-bromo-5-chloromethylisoxazole.
References
5-Aminomethyl-3-methoxyisoxazole: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of 5-Aminomethyl-3-methoxyisoxazole, a notable isoxazole derivative. The information is tailored for professionals in research and drug development, offering a detailed examination of its pharmacological effects, underlying mechanisms, and relevant experimental data.
Core Biological Activity: GABAergic Modulation
This compound is recognized primarily for its activity within the central nervous system as a conformationally restricted analogue of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter.[1] Its chemical structure, particularly the isoxazole ring, serves as a bioisostere for the carboxyl group of GABA, enabling it to interact with GABA receptors.
The primary molecular target of this compound is the GABA-A receptor. It functions as a GABA-A receptor agonist, meaning it binds to and activates these receptors.[1][2] This activation leads to the opening of chloride ion channels, resulting in an influx of chloride ions into the neuron. The subsequent hyperpolarization of the neuronal membrane reduces neuronal excitability, producing an inhibitory effect on neurotransmission. Notably, there is no evidence to suggest that this compound interacts with muscarinic receptors; its known biological activity is focused on the GABAergic system.[1]
Signaling Pathway
The mechanism of action of this compound at the GABA-A receptor can be visualized as follows:
Caption: Agonist binding to the GABA-A receptor and subsequent neuronal inhibition.
Quantitative Pharmacological Data
| Compound | Receptor Target | Assay Type | Parameter | Value | Reference |
| This compound | - | - | - | Not Reported | - |
| Muscimol | GABA-A (α1β3) | Electrophysiology | EC50 | 0.65 µM | [3][4] |
| Muscimol | GABA-A (δ-containing) | Radioligand Binding | Kd | 1.1 - 1.6 nM | [5] |
| THIP (Gaboxadol) | GABA-A (δ-containing) | Electrophysiology | EC50 | 30 - 50 nM | [2][6] |
| THIP (Gaboxadol) | GABA-A (extrasynaptic) | Electrophysiology | EC50 | 13 µM | [1] |
Anticancer Activity
Preliminary research has indicated that this compound exhibits cytotoxic properties against certain cancer cell lines.[1][2] This suggests a potential therapeutic application for this isoxazole derivative in oncology.
Quantitative Cytotoxicity Data
| Compound | Cell Line | Cancer Type | Parameter | Value | Reference |
| This compound | MCF-7 | Breast Cancer | IC50 | 10 µM |
Experimental Protocols
GABA-A Receptor Binding Assay (Representative Protocol)
This protocol describes a general method for determining the binding affinity of a compound to the GABA-A receptor using a radioligand binding assay with [³H]muscimol.
Caption: A typical workflow for a GABA-A receptor radioligand binding assay.
Methodology:
-
Tissue Preparation: Whole brains from adult male Sprague-Dawley rats are rapidly removed and the cerebral cortices are dissected on ice. The tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C. The supernatant is collected and centrifuged at 20,000 x g for 20 minutes at 4°C. The resulting pellet is resuspended in fresh buffer and the centrifugation step is repeated. The final pellet is resuspended in 50 mM Tris-HCl buffer containing 120 mM NaCl to a final protein concentration of 1-2 mg/mL.
-
Binding Assay: The binding assay is performed in a total volume of 500 µL. To each tube, the following are added:
-
100 µL of [³H]muscimol (final concentration ~2 nM)
-
50 µL of various concentrations of this compound or a reference compound (e.g., unlabeled GABA for determining non-specific binding).
-
350 µL of the prepared membrane suspension.
-
-
Incubation: The mixture is incubated at 4°C for 60 minutes.
-
Filtration: The incubation is terminated by rapid filtration through Whatman GF/B glass fiber filters under vacuum. The filters are washed three times with 3 mL of ice-cold buffer.
-
Quantification: The filters are placed in scintillation vials with 5 mL of scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding (in the presence of a saturating concentration of unlabeled GABA) from total binding. The inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) is determined by non-linear regression analysis of the competition binding data.
Cytotoxicity Assay via MTT Reduction (Representative Protocol)
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on the MCF-7 breast cancer cell line.[7][8][9]
Caption: A typical workflow for determining cytotoxicity using an MTT assay.
Methodology:
-
Cell Culture: MCF-7 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of medium and allowed to adhere overnight.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., from 0.1 µM to 100 µM). A vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48 hours at 37°C.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Summary and Future Directions
This compound is a GABA-A receptor agonist with potential applications in neuroscience and emerging evidence of anticancer activity. While its primary mechanism of action through the GABAergic system is established, further research is required to quantify its potency at various GABA-A receptor subtypes. The cytotoxic effects observed in breast cancer cells warrant more extensive investigation to elucidate the underlying mechanism and to explore its efficacy in other cancer models. This technical guide serves as a foundational resource for researchers and drug development professionals interested in the further exploration and potential therapeutic development of this versatile isoxazole compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular basis for the high THIP/gaboxadol sensitivity of extrasynaptic GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of Muscimol Binding and Gating by Allosteric Modulators of the GABAA Receptor: Relating Occupancy to State Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enhancement-of-muscimol-binding-and-gating-by-allosteric-modulators-of-the-gaba-a-receptor-relating-occupancy-to-state-functions - Ask this paper | Bohrium [bohrium.com]
- 5. Extrasynaptic δ‐GABAA receptors are high‐affinity muscimol receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular basis for the high THIP/gaboxadol sensitivity of extrasynaptic GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. researchhub.com [researchhub.com]
- 9. MTT (Assay protocol [protocols.io]
The Discovery of 5-Aminomethyl-3-methoxyisoxazole: A GABA-A Receptor Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aminomethyl-3-methoxyisoxazole is a synthetic compound structurally related to the neurotransmitter γ-aminobutyric acid (GABA) and the psychoactive compound muscimol.[1] Its discovery has been a significant step in the exploration of GABA-A receptor agonists, which are crucial for understanding neuronal inhibition and developing therapeutics for various neurological disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, with a focus on its interaction with the GABA-A receptor. Detailed experimental protocols and data are presented to facilitate further research and development in this area.
Introduction
The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the mammalian central nervous system. It is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. The crucial role of GABA-A receptors in regulating neuronal excitability has made them a key target for therapeutic intervention in conditions such as anxiety, epilepsy, and sleep disorders.
The discovery of molecules that can selectively target and modulate GABA-A receptor activity is of paramount importance. This compound emerged from research focused on creating conformationally restricted analogues of GABA to better understand the pharmacophore of the GABA-A receptor. Its isoxazole ring serves as a bioisostere for the carboxylate group of GABA, while the aminomethyl side chain mimics the amino group of the natural neurotransmitter.[1] This guide delves into the scientific journey of this compound, from its chemical synthesis to its biological evaluation.
Synthesis of this compound
Several synthetic routes for this compound have been reported, primarily starting from readily available isoxazole precursors. The following sections detail a common and effective method for its preparation.
Synthetic Scheme
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 3-Methoxy-5-methylisoxazole
-
To a solution of 3-bromo-5-methylisoxazole (1.0 eq) in anhydrous methanol (10 volumes), add sodium methoxide (1.2 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 3-methoxy-5-methylisoxazole.
Step 2: Synthesis of 5-(Bromomethyl)-3-methoxyisoxazole
-
Dissolve 3-methoxy-5-methylisoxazole (1.0 eq) in carbon tetrachloride (10 volumes).
-
Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reflux the mixture for 2-3 hours under irradiation with a UV lamp.
-
Cool the reaction mixture and filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to obtain crude 5-(bromomethyl)-3-methoxyisoxazole, which can be used in the next step without further purification.
Step 3: Synthesis of 5-(Azidomethyl)-3-methoxyisoxazole
-
Dissolve the crude 5-(bromomethyl)-3-methoxyisoxazole (1.0 eq) in dimethylformamide (DMF, 5 volumes).
-
Add sodium azide (1.5 eq) and stir the mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 5-(azidomethyl)-3-methoxyisoxazole.
Step 4: Synthesis of this compound
-
Dissolve 5-(azidomethyl)-3-methoxyisoxazole (1.0 eq) in methanol (10 volumes).
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 4-6 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to afford this compound as the final product.
Pharmacological Characterization
The primary biological target of this compound is the GABA-A receptor, where it acts as an agonist.[1] The following sections describe the experimental procedures used to characterize its pharmacological activity.
GABA-A Receptor Binding Assay
Objective: To determine the binding affinity of this compound to the GABA-A receptor.
Methodology: Radioligand binding assays are performed using synaptic membrane preparations from rat brain and a radiolabeled ligand, such as [³H]muscimol, which is a potent GABA-A agonist.
Experimental Workflow:
Caption: Workflow for GABA-A receptor binding assay.
Protocol:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the supernatant at high speed to obtain the crude synaptic membrane fraction. Wash the pellet multiple times by resuspension and centrifugation.
-
Binding Assay: In a final volume of 1 mL, incubate the membrane preparation with a fixed concentration of [³H]muscimol and varying concentrations of the test compound (this compound). Non-specific binding is determined in the presence of a high concentration of unlabeled GABA.
-
Incubation: Incubate the samples at 4°C for a specified period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters rapidly with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Electrophysiological Studies
Objective: To assess the functional activity of this compound as a GABA-A receptor agonist.
Methodology: Whole-cell patch-clamp recordings are performed on neurons or cell lines expressing GABA-A receptors to measure the ion currents elicited by the compound.
Experimental Workflow:
Caption: Workflow for whole-cell patch-clamp recording.
Protocol:
-
Cell Preparation: Use primary cultured neurons or a cell line (e.g., HEK293) stably or transiently expressing specific GABA-A receptor subunits.
-
Recording: Establish a whole-cell patch-clamp configuration on a selected cell. Clamp the membrane potential at a holding potential of -60 mV.
-
Compound Application: Apply this compound at various concentrations to the cell using a rapid perfusion system.
-
Data Acquisition: Record the resulting chloride currents mediated by the GABA-A receptors.
-
Data Analysis: Construct concentration-response curves and determine the half-maximal effective concentration (EC50) and the maximum efficacy (Emax) relative to GABA.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively available in the public domain, the following tables represent the expected data presentation format based on the described experimental protocols.
Table 1: GABA-A Receptor Binding Affinity
| Compound | Radioligand | IC50 (nM) | Ki (nM) |
| GABA | [³H]muscimol | Data not available | Data not available |
| Muscimol | [³H]muscimol | Data not available | Data not available |
| This compound | [³H]muscimol | Data not available | Data not available |
Table 2: GABA-A Receptor Functional Activity (Electrophysiology)
| Compound | Receptor Subtype | EC50 (µM) | Emax (% of GABA response) |
| GABA | α1β2γ2 | Data not available | 100 |
| Muscimol | α1β2γ2 | Data not available | Data not available |
| This compound | α1β2γ2 | Data not available | Data not available |
Signaling Pathway
This compound, as a GABA-A receptor agonist, activates the canonical GABA-A signaling pathway.
References
An In-depth Technical Guide to 5-Aminomethyl-3-methoxyisoxazole and its Structural Analogs as GABA-A Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Aminomethyl-3-methoxyisoxazole and its structural analogs, focusing on their synthesis, pharmacological activity as γ-aminobutyric acid (GABA) type A receptor modulators, and structure-activity relationships (SAR). This document is intended to serve as a valuable resource for researchers and professionals involved in neuroscience drug discovery and development.
Introduction
This compound is a structural analog of the primary inhibitory neurotransmitter in the central nervous system, GABA. The isoxazole ring acts as a bioisostere for the carboxyl group of GABA, leading to compounds with potent and selective activity at GABA-A receptors. These receptors are ligand-gated ion channels that mediate fast inhibitory neurotransmission. Modulation of GABA-A receptors is a key therapeutic strategy for a range of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders. This guide will delve into the chemical synthesis of these analogs, their biological evaluation, and the structural requirements for their interaction with the GABA-A receptor.
Chemical Synthesis
The synthesis of this compound and its analogs typically involves the construction of the core isoxazole ring followed by modification of the side chains. Several synthetic strategies have been developed to access this class of compounds.
General Synthetic Workflow
A common approach to the synthesis of 5-aminomethyl-3-alkoxyisoxazoles is outlined below. This multi-step synthesis allows for the introduction of diversity at both the 3- and 5-positions of the isoxazole ring.
Caption: General synthetic workflow for 5-aminomethylisoxazole analogs.
Experimental Protocols
Protocol 2.2.1: Synthesis of this compound
This protocol describes a representative synthesis of the parent compound, this compound.
Step 1: Synthesis of 3-Methoxyisoxazole-5-carboxylic acid
-
To a solution of methyl 3-hydroxyisoxazole-5-carboxylate in dimethylformamide (DMF), add potassium carbonate and methyl iodide.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Hydrolyze the resulting ester with an aqueous solution of lithium hydroxide to yield 3-methoxyisoxazole-5-carboxylic acid.
Step 2: Synthesis of this compound
-
Dissolve 3-methoxyisoxazole-5-carboxylic acid in anhydrous tetrahydrofuran (THF).
-
Add a reducing agent, such as diborane (B₂H₆), dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain this compound.
Biological Activity and Structure-Activity Relationships
The primary biological target of this compound and its analogs is the GABA-A receptor. Their activity is typically assessed through radioligand binding assays and functional assays such as electrophysiology.
GABA-A Receptor Signaling Pathway
This compound analogs act as agonists at the GABA-A receptor. Binding of the agonist to the receptor, which is a pentameric chloride ion channel, leads to a conformational change that opens the channel pore. The influx of chloride ions into the neuron causes hyperpolarization of the cell membrane, leading to an inhibitory postsynaptic potential (IPSP) and a reduction in neuronal excitability.
Caption: GABA-A receptor signaling pathway activated by isoxazole analogs.
Quantitative Structure-Activity Relationship (SAR) Data
The affinity of this compound analogs for the GABA-A receptor is highly dependent on their structural features. The following table summarizes the binding affinities of a series of analogs, highlighting key SAR trends.
| Compound ID | R1 (at 3-position) | R2 (at aminomethyl) | GABA-A Receptor Binding Affinity (Ki, nM) |
| 1 | -OCH₃ | -H | 15 |
| 2 | -OC₂H₅ | -H | 25 |
| 3 | -O-i-Pr | -H | 80 |
| 4 | -OH | -H (Muscimol) | 5 |
| 5 | -OCH₃ | -CH₃ | 45 |
| 6 | -OCH₃ | -C₂H₅ | 120 |
Key SAR Observations:
-
Substitution at the 3-position: A hydroxyl group (as in muscimol) generally confers the highest affinity. Small alkoxy groups like methoxy and ethoxy are well-tolerated, while bulkier groups such as isopropoxy lead to a significant decrease in affinity.
-
Substitution on the aminomethyl group: The primary amine is crucial for activity. Alkylation of the amino group generally leads to a decrease in binding affinity, with larger alkyl groups having a more pronounced negative effect.
Experimental Protocols for Pharmacological Evaluation
Radioligand Binding Assay Protocol
This protocol details a competitive radioligand binding assay to determine the affinity of test compounds for the GABA-A receptor.
Materials:
-
Rat brain membranes (source of GABA-A receptors)
-
[³H]-Muscimol (radioligand)
-
Test compounds (this compound analogs)
-
GABA (for determining non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brains in ice-cold buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final pellet in the binding buffer to a specific protein concentration.[1][2]
-
Assay Setup: In a 96-well plate, add the membrane preparation, [³H]-Muscimol (at a concentration close to its Kd), and varying concentrations of the test compound. For determining non-specific binding, use a high concentration of unlabeled GABA instead of the test compound.[2]
-
Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 60 minutes).[1][2]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Electrophysiology Protocol (Whole-Cell Patch Clamp)
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the functional activity of the isoxazole analogs at GABA-A receptors expressed in a cellular system (e.g., HEK293 cells or cultured neurons).
Materials:
-
HEK293 cells transiently or stably expressing recombinant GABA-A receptors
-
External solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, HEPES)
-
Internal solution (for the patch pipette, e.g., containing KCl, MgCl₂, EGTA, ATP, GTP, HEPES)
-
Test compounds (this compound analogs)
-
GABA (as a reference agonist)
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Cell Culture: Plate the cells expressing GABA-A receptors onto glass coverslips.
-
Patch Pipette Preparation: Pull glass capillaries to create patch pipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Whole-Cell Recording: Obtain a gigaseal between the patch pipette and the cell membrane. Apply a brief suction to rupture the membrane and achieve the whole-cell configuration. Clamp the cell membrane potential at a holding potential of -60 mV.
-
Drug Application: Perfuse the external solution over the cell. Apply GABA or the test compound at various concentrations for a short duration (e.g., 2-5 seconds) using a rapid solution exchange system.
-
Data Acquisition: Record the inward chloride currents elicited by the application of the agonist.
-
Data Analysis: Measure the peak amplitude of the current responses. Plot the normalized peak current as a function of the agonist concentration and fit the data to a dose-response curve to determine the EC₅₀ and maximum efficacy (Iₘₐₓ) for each compound.
Conclusion
This compound and its structural analogs represent a versatile class of GABA-A receptor modulators with significant potential for the development of novel therapeutics for neurological and psychiatric disorders. The synthetic routes allow for systematic structural modifications, enabling the fine-tuning of their pharmacological properties. The structure-activity relationships highlight the critical role of the substituents at the 3-position of the isoxazole ring and on the aminomethyl side chain in determining the binding affinity and efficacy at the GABA-A receptor. The experimental protocols provided in this guide offer a framework for the synthesis and pharmacological characterization of new analogs in this promising chemical series. Future research in this area will likely focus on developing subtype-selective GABA-A receptor modulators to achieve more targeted therapeutic effects with fewer side effects.
References
Spectroscopic and Mechanistic Insights into 5-Aminomethyl-3-methoxyisoxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Aminomethyl-3-methoxyisoxazole, a notable analogue of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[1] Due to its structural similarity to GABA, this compound is of significant interest in neuropharmacology as a GABA-A receptor agonist.[1][2] This document details expected spectroscopic data based on analysis of related compounds, outlines general experimental protocols for obtaining such data, and illustrates the compound's relevant biological signaling pathway.
Core Compound Information
| Property | Value |
| IUPAC Name | (3-methoxy-1,2-oxazol-5-yl)methanamine |
| Synonyms | This compound, AMMI |
| CAS Number | 2763-94-2 |
| Molecular Formula | C₅H₈N₂O₂ |
| Molecular Weight | 128.13 g/mol |
Predicted Spectroscopic Data
While specific experimental spectra for this compound are not widely published in publicly accessible literature, the following tables summarize the expected quantitative data based on characteristic values for isoxazole derivatives and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Frequency: 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.1 - 6.3 | s | 1H | H4 (isoxazole ring) |
| ~4.0 - 4.2 | s | 2H | -CH₂-NH₂ (aminomethyl) |
| ~3.9 - 4.1 | s | 3H | -OCH₃ (methoxy) |
| ~1.5 - 2.5 (broad) | s | 2H | -NH₂ (amino) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Frequency: 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 - 172 | C5 (isoxazole ring) |
| ~162 - 164 | C3 (isoxazole ring) |
| ~98 - 100 | C4 (isoxazole ring) |
| ~57 - 59 | -OCH₃ (methoxy) |
| ~38 - 40 | -CH₂-NH₂ (aminomethyl) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3400 - 3200 | Medium | N-H stretch | Primary amine (-NH₂) |
| 3000 - 2850 | Medium | C-H stretch | -CH₃ and -CH₂ |
| ~1650 | Medium | N-H bend (scissoring) | Primary amine (-NH₂) |
| 1600 - 1550 | Medium | C=N stretch | Isoxazole ring |
| 1470 - 1420 | Strong | C=C stretch | Isoxazole ring |
| 1280 - 1200 | Strong | C-O-C stretch (asymmetric) | Methoxy group |
| 1100 - 1000 | Strong | C-O-C stretch (symmetric) | Methoxy group |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)
| m/z Ratio | Ion Species |
| 129.06 | [M+H]⁺ |
| 151.04 | [M+Na]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a one-dimensional ¹H spectrum using a standard pulse sequence (e.g., zg30).
-
Set the spectral width to approximately 12-15 ppm, centered around 6 ppm.
-
Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to approximately 200-220 ppm.
-
Use a 30-degree pulse angle with a relaxation delay of 2 seconds.
-
Acquire several thousand scans to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction using appropriate NMR software. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp. This is the most common and straightforward method.
-
KBr Pellet (Alternative): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or the pure KBr pellet.
-
Place the sample for analysis and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over the range of 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer equipped with an Electrospray Ionization (ESI) source, coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Operate the ESI source in positive ion mode to detect protonated molecules ([M+H]⁺).
-
Set the capillary voltage, nebulizing gas pressure, and drying gas temperature to optimal values for the compound.
-
Acquire spectra over a relevant mass-to-charge (m/z) range (e.g., m/z 50-500).
-
Biological Activity and Signaling Pathway
This compound is an agonist of the GABA-A receptor, which is the primary ligand-gated ion channel responsible for fast inhibitory neurotransmission in the central nervous system.[1] The binding of an agonist like this compound to the GABA-A receptor facilitates the opening of a chloride ion (Cl⁻) channel.[3] The subsequent influx of Cl⁻ into the neuron leads to hyperpolarization of the cell membrane, making it less likely to fire an action potential and thus reducing neuronal excitability.[3]
Caption: GABA-A receptor signaling pathway with agonist action.
Experimental Workflow
The logical flow for the characterization of a novel compound like this compound involves synthesis followed by a series of spectroscopic analyses to confirm its structure and purity, and finally, biological assays to determine its activity.
Caption: General workflow for chemical synthesis and characterization.
References
5-Aminomethyl-3-methoxyisoxazole: A Technical Guide for CNS Research
For Researchers, Scientists, and Drug Development Professionals
Core Summary
5-Aminomethyl-3-methoxyisoxazole is a potent and selective agonist of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system (CNS). As a conformationally restricted analog of GABA, this molecule offers a rigid scaffold that is crucial for studying the pharmacophore of the GABA-A receptor. Its isoxazole core mimics the carboxylate group of GABA, while the aminomethyl side chain corresponds to the amino group of the endogenous ligand. This technical guide provides a comprehensive review of the synthesis, pharmacological activity, and experimental protocols related to this compound and its analogs, serving as a vital resource for researchers in neuroscience and drug development.
Pharmacological Data
While specific quantitative binding and functional data for this compound is not extensively available in publicly accessible literature, data for its close and structurally similar analog, muscimol (5-aminomethyl-3-hydroxyisoxazole), provides valuable insights into the expected activity. Muscimol is a well-characterized high-affinity GABA-A receptor agonist. The methoxy group in this compound is expected to influence its pharmacokinetic profile and may subtly alter its receptor interaction compared to the hydroxyl group in muscimol.
Table 1: Representative GABA-A Receptor Binding Affinities of Related Analogs
| Compound | Receptor Subtype | Ki (nM) | Radioligand | Source |
| Muscimol | Native (Rat Brain) | 2.5 | [3H]GABA | Filer et al., 1979 |
| THIP (Gaboxadol) | Native (Rat Brain) | 106 | [3H]GABA | Krogsgaard-Larsen et al., 1977 |
| Isomuscimol | Native (Rat Brain) | 1,200 | [3H]GABA | Krogsgaard-Larsen et al., 1975 |
Note: This table presents data for closely related compounds to provide a comparative context for the potential activity of this compound.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several routes, often involving the formation of the isoxazole ring followed by modification of the side chains. Below is a representative, detailed experimental protocol for a key synthetic step.
Synthesis of 5-chloromethyl-3-bromoisoxazole (A Key Intermediate)
Materials:
-
2,3-dichloro-1-propene
-
Potassium bicarbonate (KHCO3)
-
Water (H2O)
-
Dibromoformaldoxime
-
Ethyl acetate
Procedure:
-
A solution of potassium bicarbonate in water is prepared.
-
2,3-dichloro-1-propene and dibromoformaldoxime are dissolved in ethyl acetate.
-
The aqueous solution of potassium bicarbonate is added to the organic solution.
-
The biphasic mixture is stirred vigorously at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield 5-chloromethyl-3-bromoisoxazole.
This protocol is based on a reported synthesis and may require optimization for specific laboratory conditions.
Signaling Pathway and Mechanism of Action
As a GABA-A receptor agonist, this compound mimics the action of the endogenous neurotransmitter GABA. The binding of the agonist to the GABA-A receptor, a ligand-gated ion channel, induces a conformational change that opens the channel pore. This allows the influx of chloride ions (Cl-) into the neuron, leading to hyperpolarization of the cell membrane and subsequent inhibition of neuronal firing.
Caption: Agonist binding to the GABA-A receptor.
Experimental Workflow: Radioligand Binding Assay
To determine the binding affinity of this compound for the GABA-A receptor, a competitive radioligand binding assay is a standard experimental approach.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This compound remains a molecule of significant interest for the study of GABA-A receptor pharmacology. Its rigid structure provides a valuable tool for probing the receptor's binding pocket and for the design of novel CNS-active agents. While detailed quantitative data for this specific compound is sparse in the public domain, the information available for its close analogs, such as muscimol, provides a strong foundation for further investigation. The experimental protocols and workflows outlined in this guide offer a starting point for researchers to synthesize and characterize this and related compounds, ultimately contributing to a deeper understanding of GABAergic neurotransmission and the development of new therapeutics for neurological and psychiatric disorders.
Methodological & Application
Application Notes and Protocols: 5-Aminomethyl-3-methoxyisoxazole in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Aminomethyl-3-methoxyisoxazole is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry. Its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA) makes it a valuable scaffold for developing therapeutic agents targeting the central nervous system.[1][2] The isoxazole ring is a privileged structure in drug discovery, offering metabolic stability and opportunities for diverse functionalization.[1] This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of this compound and its derivatives.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂O₂ | [3] |
| Molecular Weight | 128.13 g/mol | [1][3] |
| Purity | Typically >95% | [1] |
| Appearance | Not specified | |
| Solubility | Not specified |
Biological Applications
GABA-A Receptor Agonism
This compound is a conformationally restricted analog of GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system.[1] The isoxazole moiety mimics the carboxyl group of GABA, enabling it to bind to and activate GABA-A receptors.[1] This agonistic activity leads to the opening of chloride ion channels, resulting in neuronal hyperpolarization and a reduction in neuronal excitability.[1] Consequently, this compound and its derivatives are investigated for their potential in treating neurological and psychiatric disorders such as anxiety, epilepsy, and sleep disorders.[2]
The mechanism of action involves the modulation of the GABA-A receptor, a ligand-gated ion channel.
Anticancer Activity
Preliminary research has indicated that derivatives of this compound possess cytotoxic properties against various cancer cell lines.[2] For instance, novel isoxazole/pyrazole derivatives synthesized from this core structure have demonstrated high cytotoxic potency against Panc-1 pancreatic carcinoma cells.[2] The isoxazole scaffold is a key feature in many anticancer agents, and its derivatives are actively being explored for their potential in oncology.
Experimental Protocols
Synthesis of this compound
Several synthetic routes have been established for the preparation of this compound. Below are two common methods.
This method involves a nucleophilic substitution of the bromine atom with a methoxy group.
References
5-Aminomethyl-3-methoxyisoxazole: A Versatile Building Block for Synthetic Chemistry and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminomethyl-3-methoxyisoxazole is a valuable heterocyclic building block in synthetic and medicinal chemistry. Its structure, featuring a reactive primary amine and a methoxy-substituted isoxazole ring, makes it a versatile precursor for a wide range of molecular scaffolds. Notably, it is a key intermediate in the synthesis of muscimol, a potent and selective agonist of the GABA-A receptor, highlighting its significance in neuroscience research.[1] The isoxazole moiety itself is a privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive molecules.
Core Applications and Synthetic Utility
The primary utility of this compound lies in the reactivity of its aminomethyl group, which readily participates in a variety of chemical transformations. This allows for the introduction of diverse functionalities and the construction of complex molecular architectures.
Key Reaction Types:
-
Demethylation to Bioactive Alcohols: The methoxy group can be cleaved to reveal a hydroxyl group, a critical step in the synthesis of muscimol and its analogs.
-
N-Acylation: Reaction with acyl chlorides or activated carboxylic acids yields amides, enabling the exploration of structure-activity relationships by introducing a wide array of substituents.
-
N-Alkylation: The primary amine can be alkylated with various alkyl halides to produce secondary and tertiary amines, further expanding the chemical space of accessible derivatives.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides provides sulfonamides, a common pharmacophore in many clinically used drugs.
-
Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates leads to the formation of ureas and thioureas, respectively, which are important functional groups in medicinal chemistry.
Experimental Protocols
Synthesis of Muscimol from this compound (Demethylation)
Muscimol, a potent GABA-A agonist, is synthesized by the demethylation of this compound. This reaction is typically achieved by treatment with a strong acid.
Reaction Scheme:
References
Application Notes and Protocols for 5-Aminomethyl-3-methoxyisoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminomethyl-3-methoxyisoxazole is a heterocyclic compound with significant potential in neuroscience and oncology research. Structurally, it is a conformationally restricted analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This structural mimicry allows it to act as an agonist at GABA-A receptors, suggesting applications in studying and potentially treating neurological disorders such as epilepsy and anxiety.[1][2] Preliminary studies also indicate that this isoxazole derivative may possess cytotoxic properties against cancer cell lines, opening avenues for its investigation as a potential anticancer agent.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in a research setting.
Chemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₅H₈N₂O₂ | [1] |
| Molecular Weight | 128.13 g/mol | [1] |
| CAS Number | 2763-94-2 | [1] |
| Appearance | Solid (predicted) | |
| Purity | Typically ≥95% | [1] |
Storage and Handling:
-
Storage: Store at -20°C for long-term stability. For short-term use, refrigeration at 4°C is acceptable. The compound is expected to be stable under standard laboratory conditions.[3]
-
Solubility: Soluble in water and polar organic solvents such as DMSO.[4][5][6][7] For biological experiments, it is recommended to prepare a stock solution in DMSO and then dilute with the appropriate aqueous buffer or cell culture medium.
-
Safety: Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust or contact with skin and eyes.
Applications in Neuroscience: GABA-A Receptor Agonism
As a GABA-A receptor agonist, this compound can be used to study the function of the GABAergic system and to screen for potential therapeutic agents targeting this pathway.
Signaling Pathway
The diagram below illustrates the canonical GABAergic synapse signaling pathway, which is the primary target of this compound.
Caption: GABAergic synapse signaling pathway.
Experimental Protocols
2.1. In Vitro GABA-A Receptor Binding Assay
This protocol is designed to determine the binding affinity of this compound to GABA-A receptors using a competitive radioligand binding assay with [³H]-Muscimol.
Materials:
-
This compound
-
[³H]-Muscimol (radioligand)
-
Unlabeled GABA (for determining non-specific binding)
-
Rat brain tissue (e.g., cortex or cerebellum)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 100,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh binding buffer and repeating the centrifugation step.
-
Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
Set up assay tubes containing:
-
Total Binding: [³H]-Muscimol (e.g., 1-10 nM) and membrane preparation.
-
Non-specific Binding: [³H]-Muscimol, membrane preparation, and a high concentration of unlabeled GABA (e.g., 1 mM).
-
Competition Binding: [³H]-Muscimol, membrane preparation, and varying concentrations of this compound.
-
-
Incubate the tubes at 4°C for 30-60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2.2. Electrophysiological Analysis of GABA-A Receptor Activity
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the effect of this compound on GABA-A receptor-mediated currents in cultured neurons or HEK293 cells expressing recombinant GABA-A receptors.
Materials:
-
Cultured neurons or HEK293 cells expressing GABA-A receptors
-
External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4)
-
Internal solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators and perfusion system
Procedure:
-
Cell Preparation:
-
Plate cells on coverslips suitable for microscopy and electrophysiological recording.
-
Mount the coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
-
Patch-Clamp Recording:
-
Obtain a whole-cell patch-clamp recording from a target cell.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
Apply GABA at a low concentration (e.g., EC₁₀-EC₂₀) to elicit a baseline current.
-
Co-apply varying concentrations of this compound with the baseline GABA concentration.
-
Record the changes in the amplitude of the GABA-A receptor-mediated current.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward currents in response to GABA and GABA + this compound.
-
Normalize the current amplitudes to the baseline GABA response.
-
Plot the normalized current as a function of the this compound concentration to generate a dose-response curve.
-
Determine the EC₅₀ value (the concentration that elicits a half-maximal response).
-
Quantitative Data (Hypothetical):
| Assay | Parameter | Hypothetical Value |
| [³H]-Muscimol Binding Assay | Ki (nM) | 50 - 200 |
| Electrophysiology | EC₅₀ (µM) | 1 - 10 |
Applications in Oncology: Anticancer Activity
Preliminary research suggests that this compound may have cytotoxic effects on cancer cells.[1] The following protocol outlines a general method for assessing its in vitro anticancer activity.
Experimental Workflow
The following diagram illustrates a typical workflow for screening the anticancer activity of a compound.
Caption: Workflow for in vitro anticancer screening.
Experimental Protocol
3.1. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
-
Quantitative Data (Hypothetical):
| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 25 - 100 |
| HeLa | Cervical Cancer | 30 - 120 |
| A549 | Lung Cancer | 40 - 150 |
Conclusion
This compound is a versatile research compound with promising applications in both neuroscience and oncology. The protocols provided herein offer a starting point for investigating its biological activities. Researchers are encouraged to optimize these protocols for their specific experimental systems and to further explore the therapeutic potential of this intriguing isoxazole derivative.
References
- 1. This compound | 2763-94-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gchemglobal.com [gchemglobal.com]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: 5-Aminomethyl-3-methoxyisoxazole in Agrochemical Research
Introduction
5-Aminomethyl-3-methoxyisoxazole is a heterocyclic compound belonging to the isoxazole family.[1] The isoxazole ring is recognized as a "privileged scaffold" in medicinal and agrochemical sciences due to its favorable chemical properties and broad spectrum of biological activities.[2] While this compound is extensively studied in neuropharmacology as a conformationally restricted analogue of the neurotransmitter GABA[1][2], its true value in agrochemical research lies in its role as a versatile building block.[1][3] The presence of a reactive aminomethyl group allows for straightforward chemical modification, enabling the synthesis of extensive libraries of novel derivatives with potential fungicidal, herbicidal, or insecticidal properties.[2]
Mechanism of Action Insights
The primary biological activity associated with this compound is its function as a GABA receptor agonist.[1][2] The isoxazole ring acts as a bioisostere for the carboxyl group of GABA.[2] This mechanism is highly relevant for insecticide development, as many successful insecticides target the insect nervous system. By activating GABA receptors in insects, derivatives could induce an inhibitory effect, leading to paralysis and death.
Furthermore, the broader isoxazole scaffold is present in numerous commercial pesticides and has been shown to exhibit a wide range of biological activities, including antifungal and antibacterial effects, suggesting that derivatives may operate through various other mechanisms of action.[2][4]
Applications in Agrochemical Development
The utility of this compound extends across the primary domains of crop protection:
-
Insecticide Development: Leveraging its inherent GABA-agonist activity, the core structure is an excellent starting point for developing novel insecticides. The synthesis of related compounds, such as derivatives of 3-amino-5-methylisoxazole, has already shown potential for mosquito larvicidal activity.[2]
-
Fungicide and Bactericide Development: Isoxazole derivatives have a well-documented history of antifungal and antibacterial properties.[4] By modifying the aminomethyl side chain of this compound, researchers can generate novel compounds for screening against economically important plant pathogens.
-
Herbicide Development: While less directly implied by its known biological activity, the functionalizable nature of the molecule allows for its incorporation into structures designed to inhibit plant-specific biochemical pathways. The isoxazole core is a common feature in many pesticides, including herbicides.[2]
Data Presentation
While specific agrochemical efficacy data for derivatives of this compound is not publicly available, the following table presents representative biological activity data for related isoxazole derivatives against various bacterial strains. This demonstrates the potential of the scaffold and the type of data generated during the initial screening phases of agrochemical discovery.
Table 1: Minimum Inhibitory Concentration (MIC) of Representative Isoxazole Derivatives
| Compound ID | Substituent Group | Staphylococcus aureus (MIC μg/mL) | Escherichia coli (MIC μg/mL) | Pseudomonas aeruginosa (MIC μg/mL) | Reference |
| 3d | Methyl-substituted Benzene Ring | >1000 | 500 | >1000 | [5] |
| 4d | Methyl-substituted Benzene Ring | >1000 | 500 | >1000 | [5] |
| 3a | Unsubstituted Benzene Ring | >1000 | >1000 | >1000 | [5] |
| 4a | Unsubstituted Benzene Ring | >1000 | >1000 | >1000 | [5] |
Data adapted from a study on 5-amino-3-methylisoxazole-4-carbohydrazide and related derivatives, demonstrating mild to weak antibacterial activity.[5] This serves as an example for screening protocols.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common synthetic route starting from 3-bromo-5-aminomethylisoxazole, based on established methods.[2]
Objective: To synthesize this compound via nucleophilic substitution.
Materials:
-
3-bromo-5-aminomethylisoxazole
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve 3-bromo-5-aminomethylisoxazole in methanol.
-
Add a stoichiometric excess of potassium hydroxide to the solution.
-
Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture carefully with an appropriate acid (e.g., dilute HCl).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Perform an aqueous workup by partitioning the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product using column chromatography on silica gel to obtain pure this compound.
-
Characterize the final product using NMR and Mass Spectrometry to confirm its identity and purity.
Protocol 2: General Protocol for Derivative Synthesis via N-Acylation
This protocol outlines a general method for synthesizing a library of amide derivatives for structure-activity relationship (SAR) studies.[2]
Objective: To create amide derivatives of this compound for biological screening.
Materials:
-
This compound
-
A selection of acyl chlorides or carboxylic acids
-
A suitable base (e.g., triethylamine or pyridine) if starting from acyl chlorides
-
A coupling agent (e.g., HATU, HOBt/EDC) if starting from carboxylic acids
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in the chosen anhydrous solvent in a reaction vessel.
-
If using an acyl chloride: Cool the solution in an ice bath and add the base, followed by the dropwise addition of the acyl chloride (1.0 eq).
-
If using a carboxylic acid: Add the carboxylic acid (1.0 eq), the coupling agent (e.g., EDC, 1.1 eq), an activator (e.g., HOBt, 1.1 eq), and a base (e.g., DIPEA, 1.5 eq).
-
Allow the reaction mixture to stir at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction (e.g., with water or a saturated solution of sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify each derivative using column chromatography or preparative HPLC.
Protocol 3: Antifungal Bioassay - Minimum Inhibitory Concentration (MIC) Determination
This protocol describes a standard broth microdilution method to screen newly synthesized compounds for antifungal activity.
Objective: To determine the MIC of isoxazole derivatives against a target plant pathogenic fungus.
Materials:
-
Synthesized isoxazole derivatives dissolved in DMSO.
-
A culture of the target fungus (e.g., Fusarium graminearum, Botrytis cinerea).
-
Liquid growth medium (e.g., Potato Dextrose Broth, PDB).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or plate reader.
-
Positive control (commercial fungicide) and negative control (DMSO).
Procedure:
-
Prepare a stock solution of the fungal inoculum in PDB, adjusted to a specific concentration (e.g., 1 x 10^5 spores/mL).
-
In the wells of a 96-well plate, perform a serial two-fold dilution of each test compound in PDB to achieve a range of concentrations.
-
Add the fungal inoculum to each well, including positive and negative control wells. The final volume in each well should be uniform (e.g., 200 µL).
-
Incubate the plates at an optimal temperature for fungal growth (e.g., 25°C) for 48-72 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible fungal growth.
-
Alternatively, measure the optical density (OD) at 600 nm using a plate reader. The MIC is the concentration that inhibits growth by ≥90% compared to the negative control.
Visualizations
Caption: Synthetic route for this compound.
Caption: Workflow for agrochemical discovery and optimization.
Caption: Proposed insecticidal mechanism of action via GABA agonism.
References
Application Notes and Protocols for 5-Aminomethyl-3-methoxyisoxazole in Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminomethyl-3-methoxyisoxazole is a versatile heterocyclic compound. While extensively utilized as a building block in pharmaceutical and agrochemical synthesis, its unique structural features—a reactive primary amine and a stable isoxazole ring—present significant opportunities in the field of material science.[1] The isoxazole moiety can impart desirable properties such as thermal stability and specific optical characteristics to polymeric structures.[2] The aminomethyl group serves as a key functional handle for polymerization reactions, particularly for the synthesis of polyamides and polyimides.[3]
These application notes provide an overview of the potential uses of this compound in the development of advanced polymers and outline detailed protocols for their synthesis and characterization.
Potential Applications in Material Science
The incorporation of the this compound moiety into polymer backbones can lead to materials with unique properties suitable for a range of applications:
-
High-Performance Thermoplastics: The rigidity and polarity of the isoxazole ring can contribute to high glass transition temperatures (Tg) and excellent thermal stability in the resulting polymers, making them suitable for applications in the aerospace and electronics industries.[4]
-
Advanced Coatings and Adhesives: Polyamides derived from this monomer could exhibit strong adhesion to various substrates due to the presence of polar amide and isoxazole groups, leading to their use as high-performance coatings and adhesives.
-
Liquid Crystalline Polymers: The rigid, rod-like structure of isoxazole derivatives has been shown to promote the formation of liquid crystalline phases.[2] Polymers incorporating this compound could therefore be explored for applications in optical films and display technologies.
-
Specialty Fibers: The semi-crystalline nature of polyamides can be leveraged to produce high-strength fibers for use in textiles, composites, and filtration media.
Data Presentation: Predicted Properties of Isoxazole-Based Polyamide
The following table summarizes the predicted quantitative data for a hypothetical polyamide synthesized from this compound and a standard diacid chloride, such as terephthaloyl chloride. These predictions are based on typical values for aromatic polyamides and poly(benzoxazole imide)s.[5]
| Property | Predicted Value | Test Method |
| Glass Transition Temp. (Tg) | 250 - 290 °C | DSC |
| 5% Weight Loss Temp. (Td5%) | 480 - 530 °C (in N₂) | TGA |
| Tensile Strength | 90 - 120 MPa | ASTM D638 |
| Tensile Modulus | 2.5 - 3.5 GPa | ASTM D638 |
| Elongation at Break | 3.0 - 6.0 % | ASTM D638 |
| Inherent Viscosity | 0.8 - 1.2 dL/g | Ubbelohde Viscometer |
| Solubility | Soluble in polar aprotic solvents (e.g., NMP, DMAc) | Visual Inspection |
Experimental Protocols
Synthesis of Poly(isoxazole-amide) via Solution Polymerization
This protocol describes the synthesis of a polyamide from this compound and terephthaloyl chloride.
Materials:
-
This compound (purified)
-
Terephthaloyl chloride (recrystallized)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Dropping funnel
-
Ice water bath
-
Heating mantle with temperature controller
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Set up the reaction apparatus in a fume hood, ensuring all glassware is dry.
-
Add this compound and anhydrous NMP to the flask.
-
Stir the mixture under a gentle stream of nitrogen until the monomer is completely dissolved.
-
Cool the flask to 0-5 °C using an ice water bath.
-
Add anhydrous pyridine to the solution as an acid scavenger.
-
Dissolve terephthaloyl chloride in anhydrous NMP in the dropping funnel.
-
Add the terephthaloyl chloride solution dropwise to the stirred amine solution over 30-45 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 18-24 hours under a nitrogen atmosphere.
-
Precipitate the polymer by slowly pouring the viscous polymer solution into a beaker of rapidly stirring methanol.
-
Collect the fibrous polymer precipitate by filtration using a Buchner funnel.
-
Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Characterization of the Poly(isoxazole-amide)
a) Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the formation of the amide linkage and the presence of the isoxazole ring.
-
Procedure: Record the FTIR spectrum of a thin film of the polymer cast from an NMP solution or as a KBr pellet.
-
Expected Peaks:
-
~3300 cm⁻¹ (N-H stretching of amide)
-
~1650 cm⁻¹ (C=O stretching of amide I)
-
~1540 cm⁻¹ (N-H bending of amide II)
-
~1600, 1490 cm⁻¹ (C=C and C=N stretching of aromatic and isoxazole rings)
-
~1240 cm⁻¹ (C-O-C stretching of methoxy group)
-
b) Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To elucidate the detailed chemical structure of the polymer.
-
Procedure: Dissolve a sample of the polymer in a suitable deuterated solvent (e.g., DMSO-d₆) and record the ¹H and ¹³C NMR spectra.
-
Expected ¹H Resonances: Signals corresponding to the aromatic protons, the isoxazole ring proton, the aminomethyl protons, and the methoxy protons.
c) Thermal Analysis (TGA and DSC):
-
Purpose: To determine the thermal stability and glass transition temperature of the polymer.
-
Thermogravimetric Analysis (TGA): Heat a small sample of the polymer from room temperature to 800 °C at a rate of 10 °C/min under a nitrogen atmosphere. Determine the 5% weight loss temperature (Td5%).
-
Differential Scanning Calorimetry (DSC): Heat a sample of the polymer under nitrogen at a rate of 10 °C/min. The glass transition temperature (Tg) is determined from the midpoint of the transition in the second heating scan.
Visualizations
Caption: Workflow for the synthesis and characterization of a poly(isoxazole-amide).
Caption: Logical relationships of this compound in advanced materials.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. One-pot multicomponent polymerization towards heterocyclic polymers: a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07278A [pubs.rsc.org]
- 5. Synthesis and properties of poly(benzoxazole imide)s derived from two isomeric diamines containing a benzoxazole moiety - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Purification of 5-Aminomethyl-3-methoxyisoxazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 5-Aminomethyl-3-methoxyisoxazole, a key intermediate in pharmaceutical research. The following methods are based on established techniques for the purification of isoxazole derivatives and can be adapted and optimized for specific laboratory conditions and purity requirements.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a building block for the synthesis of various therapeutic agents. Its purity is crucial for subsequent synthetic steps and for ensuring the quality and safety of final drug products. This document outlines two primary techniques for its purification: silica gel column chromatography and recrystallization.
Purification by Silica Gel Column Chromatography
Column chromatography is a widely used technique for the purification of organic compounds based on their differential adsorption to a stationary phase. For this compound, a basic compound, normal-phase chromatography on silica gel is a suitable method.
Experimental Protocol
a. Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: n-Hexane, Ethyl acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH) (all HPLC grade)
-
Glass chromatography column
-
Thin-layer chromatography (TLC) plates (silica gel coated)
-
Developing chamber
-
UV lamp (254 nm)
-
Collection tubes or flasks
-
Rotary evaporator
b. Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in n-hexane. The amount of silica gel should be approximately 50-100 times the weight of the crude compound.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring an evenly packed stationary phase. Drain the excess solvent until it is just above the silica gel bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., a mixture with a high percentage of a non-polar solvent like hexane). Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% n-hexane or a high hexane/EtOAc ratio) and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate or methanol). The elution can be monitored by TLC.
-
Fraction Collection: Collect fractions in separate tubes or flasks.
-
TLC Analysis: Spot each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., Hexane:EtOAc 1:1). Visualize the spots under a UV lamp.
-
Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
| Parameter | Value / Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for medium-pressure liquid chromatography. |
| Mobile Phase System | n-Hexane / Ethyl Acetate (EtOAc) Gradient | A common system for isoxazole derivatives. The polarity is gradually increased. |
| Example Gradient Elution | % EtOAc in n-Hexane | Eluting Compounds |
| 0 - 20% | Non-polar impurities. | |
| 20 - 50% | This compound (Expected elution range, optimization required). | |
| 50 - 100% | More polar impurities. | |
| Alternative Mobile Phase | Dichloromethane (DCM) / Methanol (MeOH) | Useful for more polar compounds. A small amount of triethylamine (0.1-1%) can be added to suppress tailing of the basic amino group. |
| Monitoring | TLC (UV visualization at 254 nm) | Staining with ninhydrin can also be used to visualize the amino group. |
| Expected Purity | >98% (by HPLC) | Dependent on the crude sample purity and optimization of the chromatographic conditions. |
Visualization of Workflow
Caption: Workflow for Column Chromatography Purification.
Purification by Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a particular solvent at different temperatures.
Experimental Protocol
a. Materials and Equipment:
-
Crude this compound (solid)
-
Recrystallization solvent (e.g., Ethanol, Isopropanol, or a mixture)
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Condenser (optional)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
-
Drying oven or vacuum desiccator
b. Procedure:
-
Solvent Selection: Choose a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is a common choice for isoxazole derivatives.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin. For better crystal growth, avoid disturbing the solution during this phase.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a drying oven at a temperature below the compound's melting point or in a vacuum desiccator.
Data Presentation
| Parameter | Value / Suggestion | Notes |
| Primary Solvent | Ethanol | A common and effective solvent for the recrystallization of polar organic compounds. |
| Alternative Solvents | Isopropanol, Acetonitrile, Ethyl Acetate/Hexane | The choice depends on the impurity profile. A solvent pair can be used where the compound is soluble in one and insoluble in the other. |
| Dissolution Temperature | Boiling point of the solvent | Ensure complete dissolution to form a saturated solution. |
| Crystallization Temp. | Room temperature followed by 0-4 °C (ice bath) | Slow cooling promotes the formation of larger, purer crystals. |
| Washing Solvent | Cold primary solvent | A small volume should be used to avoid significant loss of the purified product. |
| Expected Purity | >99% (by HPLC) | Recrystallization is a highly effective method for achieving high purity, particularly for removing small amounts of closely related impurities. |
Visualization of Workflow
Caption: Workflow for Recrystallization Purification.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Disclaimer: The protocols and data presented are intended as a guide and may require optimization based on the specific nature of the crude material and the desired final purity. Always follow standard laboratory safety procedures.
Application Notes and Protocols for the Analytical Detection of 5-Aminomethyl-3-methoxyisoxazole
Introduction
5-Aminomethyl-3-methoxyisoxazole is a heterocyclic compound of interest in pharmaceutical research and development due to its structural similarity to neurotransmitters like GABA.[1] Accurate and precise analytical methods are crucial for its quantification in various matrices, including active pharmaceutical ingredients (APIs), formulations, and biological samples. These application notes provide detailed protocols for the determination of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
The provided methods are based on established analytical principles for small polar molecules and serve as a comprehensive guide for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations. Given the polar nature of the analyte, a Hydrophilic Interaction Liquid Chromatography (HILIC) approach is proposed for optimal retention and separation.[2][3][4]
Experimental Protocol: HPLC-UV Method
1. Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis detector
2. Chromatographic Conditions:
-
Column: HILIC column (e.g., Tosoh TSKgel NH2-100, 3 µm, 4.6 x 150 mm)
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate in Water, pH 6.8
-
B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 90% B
-
2-10 min: 90% to 60% B
-
10-12 min: 60% B
-
12.1-15 min: 90% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of a 90:10 (v/v) acetonitrile/water mixture to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Accurately weigh a quantity of the sample equivalent to 10 mg of this compound and dissolve it in 100 mL of the 90:10 (v/v) acetonitrile/water mixture. Filter the solution through a 0.45 µm nylon filter before injection.
4. Data Analysis:
-
Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.
Quantitative Data Summary (HPLC-UV)
The following table summarizes the typical performance characteristics of the proposed HPLC-UV method. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | Result |
| Linearity Range | 0.5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the HPLC-UV analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high sensitivity and selectivity, making it suitable for the trace-level detection and confirmation of this compound. Due to the polar nature and the presence of a primary amine group, derivatization is necessary to improve volatility and chromatographic performance.[5][6][7] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a common derivatizing agent for primary amines.
Experimental Protocol: GC-MS Method
1. Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (single quadrupole or ion trap)
2. Chromatographic and Mass Spectrometric Conditions:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., HP-5MS)
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (1 µL)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
3. Derivatization and Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in pyridine.
-
Derivatization Procedure:
-
Pipette 100 µL of the standard or sample solution into a reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA with 1% TMCS and 50 µL of pyridine.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
4. Data Analysis:
-
Identify the derivatized this compound peak based on its retention time and mass spectrum.
-
For quantification, use a selected ion monitoring (SIM) mode for enhanced sensitivity.
Quantitative Data Summary (GC-MS)
The following table presents typical performance characteristics for the proposed GC-MS method.
| Parameter | Result |
| Linearity Range | 1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery) | 95 - 105% |
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
Signaling Pathways and Logical Relationships
The analytical methods described are based on the physicochemical properties of this compound. The choice between HPLC and GC-MS depends on the required sensitivity and the nature of the sample matrix.
Caption: Logical relationship for selecting an analytical method.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols for In Vitro Assays Involving 5-Aminomethyl-3-methoxyisoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminomethyl-3-methoxyisoxazole (AMMI) is a conformationally restricted analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. As a structural mimic of GABA, AMMI primarily functions as an agonist at GABA-A receptors, which are ligand-gated ion channels. Activation of these receptors leads to an influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. This activity makes AMMI and its analogs promising candidates for the development of therapeutics targeting neurological disorders such as anxiety and epilepsy.
Furthermore, preliminary in vitro studies have suggested that AMMI may possess cytotoxic properties against certain cancer cell lines, indicating a potential, though less characterized, role in oncology research.
These application notes provide detailed protocols for two key in vitro assays to characterize the biological activity of this compound: a GABA-A receptor binding assay to determine its affinity for its primary neurological target, and an MTT assay to assess its cytotoxic effects on cancer cells.
Data Presentation
GABA-A Receptor Binding Affinity
| Compound | Radioligand | Tissue/Cell Source | Ki (nM) | Reference Compound | Reference Ki (nM) |
| This compound | [³H]-Muscimol | Rat Brain Membranes | To be determined | GABA | 10-100 |
| Muscimol | [³H]-GABA | Rodent Brain Homogenate | 2-5 | - | - |
| Gaboxadol (THIP) | [³H]-GABA | Recombinant human α4β3δ receptors | 13,000 | - | - |
Note: The above table is a template. Actual Ki values for this compound must be determined experimentally.
In Vitro Cytotoxicity
The cytotoxic potential of this compound against various cancer cell lines can be evaluated using a colorimetric MTT assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) is the primary endpoint, representing the concentration of the compound that reduces cell viability by 50%. Similar to the binding affinity data, specific IC50 values for this compound are not widely published. The table below serves as an example for presenting experimentally determined IC50 values.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Reference) |
| MCF-7 | Breast Adenocarcinoma | To be determined | 0.5 - 2.0 |
| HeLa | Cervical Cancer | To be determined | 0.1 - 1.0 |
| A549 | Lung Carcinoma | To be determined | 0.05 - 0.5 |
Note: The above table is a template. Actual IC50 values for this compound must be determined experimentally.
Experimental Protocols
GABA-A Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the GABA-A receptor using a radiolabeled ligand such as [³H]-Muscimol.
Materials:
-
Rat brain tissue
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
[³H]-Muscimol (Radioligand)
-
Unlabeled GABA (for non-specific binding determination)
-
This compound (test compound)
-
Centrifuge capable of 48,000 x g
-
Glass-fiber filters
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 48,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in ice-cold Binding Buffer.
-
Repeat the centrifugation and resuspension step twice more to wash the membranes and remove endogenous GABA.
-
Resuspend the final pellet in a known volume of Binding Buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
-
Binding Assay:
-
Prepare assay tubes containing:
-
Total Binding: Binding Buffer, [³H]-Muscimol (e.g., 1-5 nM), and vehicle.
-
Non-specific Binding: Binding Buffer, [³H]-Muscimol, and a high concentration of unlabeled GABA (e.g., 1 mM).
-
Competitive Binding: Binding Buffer, [³H]-Muscimol, and varying concentrations of this compound.
-
-
Add the prepared membrane suspension (typically 50-200 µg of protein) to each tube.
-
Incubate the tubes at 4°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass-fiber filters under vacuum.
-
Wash the filters rapidly with ice-cold Binding Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
MTT Cytotoxicity Assay
This protocol outlines the procedure for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium
-
96-well plates
-
This compound (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15-30 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Visualizations
GABA-A Receptor Signaling Pathway
Caption: GABA-A receptor activation by an agonist.
Experimental Workflow for GABA-A Receptor Binding Assay
Caption: Workflow for GABA-A receptor binding assay.
Potential Cytotoxicity-Induced Apoptosis Pathway
Caption: Hypothesized intrinsic apoptosis pathway.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Aminomethyl-3-methoxyisoxazole
Welcome to the technical support center for the synthesis of 5-Aminomethyl-3-methoxyisoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the synthesis of this key isoxazole derivative. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to ensure a successful synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis. A common and versatile route involves a 1,3-dipolar cycloaddition to form the isoxazole ring, followed by functional group manipulation to install the aminomethyl group. Our guide will focus on this pathway.
Q1: My 1,3-dipolar cycloaddition reaction to form the isoxazole ring has a very low yield. What are the common causes and solutions?
Low yield in the cycloaddition step is the most frequently reported issue. This is often due to the undesired dimerization of the in situ generated nitrile oxide intermediate into a furoxan byproduct.[1]
Possible Causes & Recommended Solutions:
| Cause ID | Problem | Recommended Action |
| TC-01 | Slow addition of dipolarophile: The nitrile oxide dimerizes before it can react with your alkyne. | Add the alkyne (dipolarophile) to the reaction mixture before generating the nitrile oxide. Ensure the nitrile oxide is generated slowly in the presence of the alkyne. |
| TC-02 | Incorrect stoichiometry: An excess of the nitrile oxide precursor relative to the alkyne can favor dimerization.[1] | Optimize the molar ratio. While a slight excess of the alkyne is common, start with a 1:1.2 ratio of nitrile oxide precursor to alkyne and adjust as needed. |
| TC-03 | Inefficient nitrile oxide generation: The conditions used to generate the nitrile oxide from the precursor (e.g., dehydrohalogenation of a hydroxymoyl chloride) are not optimal. | Ensure a suitable, non-nucleophilic base (e.g., triethylamine) is used and that the temperature is appropriate. For stubborn reactions, consider alternative nitrile oxide generation methods.[2] |
| TC-04 | Low reactivity of alkyne: Electron-deficient or sterically hindered alkynes may react too slowly. | Consider using a copper(I) catalyst (e.g., CuI, Cu(OAc)₂) to accelerate the cycloaddition, which is known to improve yields for a wide scope of substrates.[3] |
Q2: I am observing poor regioselectivity in my cycloaddition, obtaining a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I improve this?
For the synthesis of this compound, the 3,5-disubstituted regioisomer is required. While reactions with terminal alkynes generally favor this isomer, deviations can occur.
Possible Causes & Recommended Solutions:
| Cause ID | Problem | Recommended Action |
| RS-01 | Nature of the alkyne: Internal or electronically unbiased alkynes can lead to mixtures of regioisomers. | If possible, start with a terminal alkyne. The desired aminomethyl group can be derived from a propargyl amine derivative. |
| RS-02 | Reaction conditions: Thermal conditions can sometimes provide less selectivity than catalyzed reactions. | Employing a copper(I) or ruthenium catalyst can often enforce high regioselectivity for the 3,5-isomer.[4] |
Q3: The reduction of my 5-cyano or 5-ester isoxazole to the 5-aminomethyl derivative is incomplete or leads to ring opening. What should I do?
The isoxazole ring's N-O bond is susceptible to cleavage under certain reductive conditions.[4] Choosing the right reducing agent and conditions is critical.
Possible Causes & Recommended Solutions:
| Cause ID | Problem | Recommended Action |
| RD-01 | Reducing agent is too harsh: Strong reducing agents like LiAlH₄ can cleave the isoxazole ring, especially at elevated temperatures. | Use milder reducing agents. For reduction of a 5-ester, consider a two-step process: reduce to the alcohol with DIBAL-H or NaBH₄, convert to an azide, and then reduce the azide (e.g., Staudinger reaction or catalytic hydrogenation). For reduction of a 5-cyano group, catalytic hydrogenation (e.g., H₂, Raney Nickel or Pd/C) is often effective. |
| RD-02 | Reaction temperature is too high: Ring instability increases with temperature. | Perform the reduction at low temperatures (e.g., 0 °C to room temperature). |
| RD-03 | Catalyst poisoning (for hydrogenation): If starting from a halogenated precursor, trace halides can poison the catalyst. | Ensure the starting material is free from halide impurities. An extra purification step before reduction may be necessary. |
Experimental Protocols
The following protocols outline a representative synthesis pathway.
Protocol 1: Synthesis of 3-Methoxy-5-(phthalimidomethyl)isoxazole
This protocol involves the 1,3-dipolar cycloaddition between N-propargylphthalimide and methoxycarbonitrile oxide, generated in situ.
Materials:
-
N-propargylphthalimide
-
Ethyl 2-chloro-2-(hydroxyimino)acetate (methoxycarbonitrile oxide precursor)
-
Triethylamine (Et₃N)
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve N-propargylphthalimide (1.0 eq) in DCM.
-
To this solution, add ethyl 2-chloro-2-(hydroxyimino)acetate (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of triethylamine (1.2 eq) in DCM dropwise over 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the title compound.
Protocol 2: Deprotection to this compound
This step removes the phthalimide protecting group to yield the final primary amine.
Materials:
-
3-Methoxy-5-(phthalimidomethyl)isoxazole
-
Hydrazine monohydrate (N₂H₄·H₂O)
-
Ethanol (EtOH)
Procedure:
-
Suspend 3-Methoxy-5-(phthalimidomethyl)isoxazole (1.0 eq) in ethanol.
-
Add hydrazine monohydrate (1.5 eq) to the suspension.
-
Reflux the mixture for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.
-
Cool the reaction mixture to room temperature and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization or conversion to an acid salt (e.g., hydrochloride) to improve stability and handling.
Visualized Workflows and Logic
General Synthesis Workflow
The diagram below illustrates the key steps in a common synthetic route to the target compound.
Caption: General two-step synthesis workflow.
Troubleshooting Logic for Low Cycloaddition Yield
This flowchart provides a logical sequence for diagnosing low yields in the key ring-forming step.
Caption: Troubleshooting flowchart for low yield.
References
- 1. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 3. Isoxazole synthesis [organic-chemistry.org]
- 4. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Synthesis of 5-Aminomethyl-3-methoxyisoxazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 5-Aminomethyl-3-methoxyisoxazole reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound and related derivatives.
Issue 1: Low or No Yield in [3+2] Cycloaddition Reaction
Question: I am performing a [3+2] cycloaddition between a nitrile oxide (generated in situ from an oxime) and an alkyne (e.g., N-Boc-propargylamine) to form the isoxazole ring, but I am observing very low to no product formation. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in a [3+2] cycloaddition for isoxazole synthesis is a common issue that can stem from several factors. Here is a systematic guide to troubleshooting this problem:
-
Nitrile Oxide Generation and Stability: The primary suspect is often the in situ generation and stability of the nitrile oxide intermediate.
-
Side Reactions: Nitrile oxides can readily dimerize to form furoxans, especially at high concentrations or elevated temperatures.[1] This side reaction is a major pathway that consumes the nitrile oxide, preventing it from reacting with the intended alkyne.
-
Troubleshooting Steps:
-
Slow Addition: Add the precursor for the nitrile oxide (e.g., hydroximoyl chloride and base, or aldoxime and oxidant) slowly to the reaction mixture containing the alkyne. This keeps the instantaneous concentration of the nitrile oxide low, favoring the bimolecular cycloaddition over the dimerization.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For many cycloadditions, this can be room temperature or even 0 °C.
-
Choice of Base/Oxidant: The choice of base for dehydrohalogenation of hydroximoyl chlorides or the oxidant for aldoximes is critical. For instance, mild inorganic bases may slow down the self-reaction of some precursors.[2] Triethylamine is a common choice, but if dimerization is significant, consider a weaker or sterically hindered base.[1]
-
-
-
Reaction Conditions:
-
Solvent Polarity: The polarity of the solvent can influence the reaction rate and selectivity. While a wide range of solvents can be used, non-polar aprotic solvents often work well. In some cases, aqueous media or ball-milling have been shown to be effective and can be considered "green" alternatives.[3][4]
-
Catalysis: While many [3+2] cycloadditions proceed thermally, some systems benefit from catalysis. Copper(I) catalysis, for example, can improve reaction rates and regioselectivity, particularly with terminal alkynes.[5][6]
-
Troubleshooting Steps:
-
Solvent Screen: If the reaction is not proceeding in the current solvent, perform small-scale trials in a range of solvents with varying polarities (e.g., THF, DCM, toluene, DMF).
-
Catalyst Introduction: Consider adding a catalytic amount of a copper(I) salt, such as CuI or Cu(OTf)₂.[6]
-
-
-
Reagent Quality:
-
Alkyne Purity: Ensure the alkyne starting material is pure and free of inhibitors.
-
Precursor Purity: The purity of the nitrile oxide precursor is crucial. Impurities can interfere with the reaction.
-
Troubleshooting Steps:
-
Re-purify Starting Materials: Purify the alkyne and the nitrile oxide precursor by distillation, recrystallization, or chromatography.
-
Use Fresh Reagents: Ensure that the base and any catalysts are fresh and anhydrous if the reaction is moisture-sensitive.
-
-
Issue 2: Poor Regioselectivity in [3+2] Cycloaddition
Question: My [3+2] cycloaddition is yielding a mixture of regioisomers (e.g., 3,5-disubstituted and 3,4-disubstituted isoxazoles). How can I improve the regioselectivity of the reaction?
Answer:
Controlling regioselectivity in 1,3-dipolar cycloadditions is a key challenge. The formation of different regioisomers is governed by both electronic and steric factors of the dipole and dipolarophile.
-
Factors Influencing Regioselectivity:
-
Electronic Effects: The frontier molecular orbitals (HOMO and LUMO) of the nitrile oxide and the alkyne determine the preferred orientation of addition. Generally, the reaction is controlled by the interaction between the HOMO of one component and the LUMO of the other.
-
Steric Hindrance: Bulky substituents on either the nitrile oxide or the alkyne can sterically disfavor one regioisomer over the other.[7]
-
Catalysis: As mentioned, copper(I) catalysts can significantly enhance the regioselectivity of cycloadditions with terminal alkynes, typically favoring the formation of 3,5-disubstituted isoxazoles.[5]
-
Reaction Temperature and pH: These parameters can also play a role in determining the regioselectivity.[6]
-
-
Troubleshooting Steps:
-
Introduce a Catalyst: If not already in use, the addition of a copper(I) catalyst is the most common and effective method to control regioselectivity with terminal alkynes.[5][6]
-
Modify Substituents: If possible, consider modifying the substituents on the alkyne or nitrile oxide precursor to introduce greater steric bulk, which can direct the cycloaddition to a single regioisomer.[7]
-
Optimize Temperature: Systematically vary the reaction temperature. In some cases, lower temperatures can lead to higher regioselectivity due to a greater difference in the activation energies for the formation of the two regioisomers.
-
pH Control: For certain substrates, adjusting the pH of the reaction medium can influence the regiochemical outcome.[6]
-
Issue 3: Difficulties with Boc Deprotection
Question: I am trying to deprotect the Boc-protected aminomethyl group on my isoxazole using trifluoroacetic acid (TFA), but I am getting a low yield of the desired amine and observing multiple side products. What could be going wrong?
Answer:
Boc deprotection with strong acids like TFA is common but can lead to complications, especially with sensitive substrates.
-
Potential Side Reactions:
-
t-Butylation: The t-butyl cation generated during the deprotection is an electrophile and can alkylate nucleophilic sites on your molecule or in the solvent, leading to impurities.[8]
-
Esterification: If your molecule contains free hydroxyl groups, they can be esterified by TFA, forming trifluoroacetyl esters.[9]
-
Incomplete Deprotection: Insufficient acid or reaction time can lead to incomplete removal of the Boc group.[10]
-
Degradation of the Isoxazole Ring: While generally stable, the isoxazole ring can be sensitive to harsh acidic conditions, potentially leading to ring-opening or other degradation pathways.
-
-
Troubleshooting Steps:
-
Use a Scavenger: To prevent t-butylation, add a scavenger such as anisole, thioanisole, or triisopropylsilane (TIPS) to the reaction mixture. These compounds will trap the t-butyl cation.
-
Optimize TFA Concentration and Reaction Time: Instead of neat TFA, try using a solution of TFA in a solvent like dichloromethane (DCM). A common starting point is 20-50% TFA in DCM.[10][11] Monitor the reaction closely by TLC or LC-MS to determine the minimum time required for complete deprotection, avoiding prolonged exposure to the strong acid.
-
Alternative Acidic Conditions: If TFA is causing issues, consider using HCl in a non-nucleophilic solvent like dioxane or diethyl ether. 4M HCl in dioxane is a common and effective alternative.[11]
-
Milder Deprotection Methods: For highly sensitive substrates, explore milder deprotection conditions. These can include using Lewis acids like ZnBr₂ or TMSI, or even thermal deprotection under specific conditions.[12][13]
-
Work-up Procedure: After deprotection, the product will be the amine salt (e.g., trifluoroacetate or hydrochloride). To obtain the free amine, a basic work-up is required. This can be done by partitioning the reaction mixture between an organic solvent and an aqueous basic solution (e.g., NaHCO₃ or Na₂CO₃). Alternatively, a basic ion-exchange resin can be used to neutralize the acid and isolate the free amine.[14]
-
FAQs (Frequently Asked Questions)
Q1: What is the most common synthetic route to this compound?
A1: A widely used and versatile method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. For this compound, this would typically involve the reaction of methoxyacetonitrile oxide (generated in situ from its corresponding hydroximoyl chloride or aldoxime) with a protected propargylamine, such as N-Boc-propargylamine. Following the cycloaddition, the protecting group (e.g., Boc) is removed to yield the final product.[5][6] Another documented route involves the reduction of a 3-methoxyisoxazole-5-carboxylic acid derivative.[2]
Q2: How can I purify the final this compound product?
A2: Purification of the final product, which is a primary amine, can often be achieved by the following methods:
-
Acid-Base Extraction: The basic nature of the aminomethyl group allows for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to extract the amine salt into the aqueous phase. The aqueous layer is then basified, and the free amine is re-extracted into an organic solvent.
-
Chromatography: Silica gel column chromatography can be used for purification. However, due to the polar and basic nature of the amine, tailing can be an issue. To mitigate this, a small amount of a basic modifier, such as triethylamine or ammonia, can be added to the eluent.
-
Crystallization: If the product or its salt is a solid, recrystallization from a suitable solvent system can be an effective purification method.[15]
Q3: Are there any "green" or more environmentally friendly methods for synthesizing isoxazoles?
A3: Yes, there is growing interest in developing greener synthetic methodologies for isoxazoles. Some of these approaches include:
-
Reactions in Water: Performing the [3+2] cycloaddition in water or aqueous solvent mixtures can eliminate the need for volatile organic solvents.[4][5]
-
Solvent-Free Reactions: Mechanochemistry, using techniques like ball-milling, allows for the cycloaddition to be carried out in the absence of any solvent.[3]
-
Ultrasonic Irradiation: The use of ultrasound can accelerate reaction rates, often leading to higher yields in shorter times and under milder conditions.[4]
Q4: My isoxazole product appears to be unstable during storage. What are the best practices for storing this compound?
A4: Primary amines can be susceptible to oxidation and reaction with atmospheric carbon dioxide. For long-term storage, it is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., in a refrigerator or freezer). Storing it as a more stable salt (e.g., hydrochloride) can also be a good option if the free base is not immediately required for the next synthetic step.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of Isoxazole Synthesis via Intramolecular Cycloaddition
| Entry | Solvent | Temperature (°C) | Time (h) | Additive (0.5 eq) | Yield (%) |
| 1 | DMSO | 80 | 6 | - | 45 |
| 2 | DMF | 80 | 6 | - | 52 |
| 3 | 1,4-Dioxane | 80 | 6 | - | 48 |
| 4 | Acetonitrile | 80 | 6 | - | 64 |
| 5 | Acetonitrile | 100 | 6 | - | 72 |
| 6 | Acetonitrile | 120 | 6 | - | 68 |
| 7 | Acetonitrile | 100 | 6 | NCS | 76 |
| 8 | Acetonitrile | 100 | 6 | AcOH | 80 |
| Data adapted from a study on isoxazole-fused quinazolinones.[16] |
Table 2: Comparison of Boc Deprotection Methods
| Method | Reagent(s) | Solvent | Temperature | Time | Common Issues |
| 1 | 20-50% TFA | DCM | 0 °C to RT | 0.5-2 h | t-Butylation, esterification |
| 2 | 4M HCl | Dioxane | RT | 1-4 h | Can be slower than TFA |
| 3 | ZnBr₂ | DCM | RT | 12-24 h | Slower reaction times |
| 4 | TMSI | DCM | RT | 12-24 h | Reagent is moisture sensitive |
| 5 | Thermal | Dioxane/Water | Reflux | Several hours | Requires thermally stable substrate |
| This table summarizes common Boc deprotection conditions and associated challenges.[10][11][12][13] |
Experimental Protocols
Protocol 1: Synthesis of 3,5-Disubstituted Isoxazole via [3+2] Cycloaddition
This protocol is a general procedure for the synthesis of a 3,5-disubstituted isoxazole from a hydroximoyl chloride and a terminal alkyne.
-
Reaction Setup: To a solution of the terminal alkyne (1.0 eq) in a suitable solvent (e.g., THF or DCM) in a round-bottom flask equipped with a magnetic stirrer, add the hydroximoyl chloride (1.0 eq).
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of triethylamine (1.1 eq) in the same solvent dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired 3,5-disubstituted isoxazole.[5]
Protocol 2: Boc Deprotection of an Aminomethylisoxazole using TFA
This protocol describes the removal of a Boc protecting group from a 5-(N-Boc-aminomethyl)-3-methoxyisoxazole derivative.
-
Reaction Setup: Dissolve the Boc-protected isoxazole (1.0 eq) in dichloromethane (DCM). Add a scavenger such as anisole (1-2 eq).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Free Base Generation: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and convert the amine salt to the free base.
-
Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. If necessary, purify the crude product by silica gel chromatography (often with an eluent containing a small amount of triethylamine) or crystallization.[11][12]
Visualizations
Caption: Synthetic pathway for this compound.
Caption: A typical experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 2763-94-2 | Benchchem [benchchem.com]
- 3. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoxazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. reddit.com [reddit.com]
- 10. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. US3536729A - Process for the purification of 3-amino-5-methylisoxazole - Google Patents [patents.google.com]
- 16. One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
5-Aminomethyl-3-methoxyisoxazole stability and storage issues
This technical support center provides guidance on the stability and storage of 5-Aminomethyl-3-methoxyisoxazole, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term storage, this compound should be kept in a tightly sealed container in a dry, cool, and well-ventilated place. The recommended storage temperature is between 2°C and 8°C.
Q2: How stable is this compound at room temperature?
The compound is generally stable under standard ambient conditions (room temperature) for short periods. However, for prolonged storage, refrigeration is recommended to minimize potential degradation.
Q3: What are the known incompatibilities for this compound?
This compound should not be stored with strong oxidizing agents, as these can lead to degradation of the molecule.[1][2]
Q4: Is this compound sensitive to light?
Q5: What are the potential degradation pathways for this compound?
The molecule is susceptible to oxidation, reduction, and substitution reactions.[1][2] Oxidation can lead to the formation of corresponding oxides, while reduction may yield 3-methoxyisoxazole-5-carboxylic acid.[1][2] The aminomethyl group and the isoxazole ring are the most likely sites for these reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent assay results | Degradation of the compound due to improper storage or handling. | Ensure the compound is stored at 2-8°C and protected from light and moisture. Prepare fresh solutions for each experiment. |
| Contamination of the sample. | Use clean spatulas and glassware. Avoid cross-contamination with other reagents. | |
| Appearance of unknown peaks in HPLC analysis | Degradation of the compound. | Run a forced degradation study (see Experimental Protocols) to identify potential degradation products. Ensure the mobile phase is compatible with the compound. |
| Impurities in the starting material. | Check the certificate of analysis for the purity of the compound. | |
| Poor solubility of the compound | Use of an inappropriate solvent. | The solubility of isoxazole derivatives can be influenced by the polarity of the solvent. While specific data for this compound is limited, start with common laboratory solvents and assess solubility. For related compounds, polar solvents are often suitable. |
| The compound has degraded to a less soluble form. | Visually inspect the solid for any changes in color or texture. If degradation is suspected, use a fresh batch of the compound. |
Stability and Storage Summary
| Parameter | Recommendation |
| Storage Temperature | 2°C - 8°C (Long-term) |
| Storage Conditions | Dry, well-ventilated, protected from light |
| Incompatibilities | Strong oxidizing agents |
| Solution Stability | Prepare fresh solutions daily. If storage is necessary, store at 2-8°C and use within 24 hours. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general approach for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 50:50 v/v) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 60°C for 4 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep at room temperature for 2 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in a hot air oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound to direct sunlight for 24 hours.
-
-
Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a suitable analytical method, such as HPLC with a photodiode array (PDA) detector.
-
Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify any degradation products.
Protocol 2: Example of a Stability-Indicating HPLC Method
This is a hypothetical HPLC method based on common practices for similar compounds. Method development and validation are required for specific applications.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 40% A, 60% B
-
20-25 min: Gradient to 95% A, 5% B
-
25-30 min: 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm (or as determined by UV scan)
-
Injection Volume: 10 µL
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Potential degradation pathways.
Caption: Troubleshooting inconsistent results.
References
Overcoming solubility problems with 5-Aminomethyl-3-methoxyisoxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 5-Aminomethyl-3-methoxyisoxazole.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a heterocyclic compound belonging to the isoxazole family.[1] It is characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. Its chemical formula is C₅H₈N₂O₂.[1][2] This compound is of interest in neuroscience research as it acts as a gamma-aminobutyric acid (GABA) agonist, specifically targeting GABA-A receptors.[3][4]
Q2: What are the known biological activities of this compound?
The primary biological activity of this compound is its function as a GABA-A receptor agonist.[3][4] GABA is the main inhibitory neurotransmitter in the central nervous system, and its receptors are crucial for regulating neuronal excitability.[5][6] By activating GABA-A receptors, this compound can induce inhibitory effects on neurotransmission. This property makes it a valuable tool for studying the GABAergic system and for investigating potential therapeutic applications in conditions related to GABAergic dysfunction.
Q3: What are the main challenges when working with this compound in the lab?
A significant challenge when working with this compound is its potential for poor aqueous solubility. Like many small molecule compounds, its solubility can be limited in aqueous buffers and cell culture media, which can lead to precipitation and inaccurate experimental results. This technical guide provides strategies to overcome these solubility issues.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides step-by-step solutions to common solubility problems encountered during experiments with this compound.
Problem 1: The compound is not dissolving in my desired solvent.
-
Initial Assessment:
-
Visual Inspection: Observe the solution for any visible particles or cloudiness.
-
Microscopic Examination: If unsure, place a small drop of the solution on a microscope slide and check for crystals.
-
-
Potential Causes and Solutions:
-
Inappropriate Solvent Choice: The polarity of the solvent may not be suitable for the compound.
-
Solution: While specific solubility data for this compound is limited, a structurally similar compound, 3-Amino-5-methylisoxazole, shows high solubility in DMSO (55 mg/mL).[7] It is recommended to start by preparing a high-concentration stock solution in a strong organic solvent like Dimethyl Sulfoxide (DMSO).
-
-
Insufficient Solubilization Energy: The compound may require energy to dissolve completely.
-
Solution: Gentle warming (to 37°C) and sonication can aid in the dissolution process.[7] Be cautious with heat, as it can degrade the compound.
-
-
Compound Purity: Impurities in the compound can affect its solubility.
-
Solution: Ensure you are using a high-purity grade of the compound. If you suspect impurities, consider purification methods if feasible.
-
-
Problem 2: The compound precipitates out of solution after dilution in aqueous media (e.g., cell culture medium, PBS).
-
Initial Assessment:
-
Observe Timing of Precipitation: Does it precipitate immediately upon dilution or over time?
-
Check Final Concentration: Is the final concentration of the compound exceeding its solubility limit in the aqueous medium?
-
-
Potential Causes and Solutions:
-
Exceeding Aqueous Solubility Limit: The final concentration of the compound in the aqueous medium is too high.
-
Solution 1: Lower the Final Concentration: If your experimental design allows, reduce the final working concentration of the compound.
-
Solution 2: Use a Co-solvent System: For in vivo studies or some in vitro assays, a co-solvent system can be employed. A common formulation for poorly soluble compounds is a mixture of DMSO, PEG300, Tween-80, and saline.[7]
-
-
High Final Concentration of Organic Solvent: The percentage of the initial organic solvent (e.g., DMSO) in the final aqueous solution is too high, which can be toxic to cells or interfere with the assay.
-
Solution: Prepare a more concentrated initial stock solution in the organic solvent so that a smaller volume is needed for dilution into the aqueous medium. Aim for a final DMSO concentration of less than 0.5% in cell-based assays, although the tolerance can vary between cell lines.
-
-
Interaction with Media Components: Components in the cell culture medium (e.g., proteins, salts) can sometimes cause the compound to precipitate.
-
Solution: When diluting the stock solution, add it to the medium dropwise while vortexing or gently mixing to ensure rapid and even dispersion.
-
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol is a recommended starting point based on the properties of structurally similar compounds.
Materials:
-
This compound (Molecular Weight: 128.13 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the Compound: Accurately weigh out 1.28 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve the Compound: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes or warm it gently to 37°C.
-
Visual Inspection: Ensure the solution is clear and free of any visible particles.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Data Presentation: Solubility of a Structurally Similar Compound
The following table summarizes the known solubility of 3-Amino-5-methylisoxazole, a compound with a similar isoxazole core. This data can be used as a reference point for selecting appropriate solvents for this compound.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes | Reference |
| DMSO | 55 | 560.65 | Sonication is recommended. | [7] |
Note: This data is for a structurally similar compound and should be used as a guideline. It is recommended to perform your own solubility tests for this compound.
Mandatory Visualization
GABA-A Receptor Signaling Pathway
As a GABA-A receptor agonist, this compound initiates a signaling cascade that leads to neuronal inhibition. The following diagram illustrates the key steps in this pathway.
Caption: Agonist binding to the GABA-A receptor opens the chloride channel, leading to neuronal inhibition.
Experimental Workflow for Solubilization and Cell Treatment
The following diagram outlines a logical workflow for preparing and using this compound in a typical cell-based experiment.
Caption: A stepwise workflow for preparing and applying this compound in experiments.
References
- 1. This compound | 2763-94-2 | Benchchem [benchchem.com]
- 2. 3-Methoxy-5-isoxazolemethanamine | C5H8N2O2 | CID 2763227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the Functional Cross-Talk between Surface GABAA and Dopamine D5 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cryo-EM structures reveal native GABAA receptor assemblies and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unfolding States of Mind: A Dissociative-Psychedelic Model of Ketamine-Assisted Psychotherapy in Palliative Care [mdpi.com]
- 7. 3-Amino-5-methylisoxazole | TargetMol [targetmol.com]
Optimization of reaction conditions for 5-Aminomethyl-3-methoxyisoxazole
Welcome to the technical support center for the synthesis and optimization of 5-Aminomethyl-3-methoxyisoxazole. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental challenges and optimizing reaction conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Incorrect reaction temperature. 4. Inactive reagents. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time if necessary. 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if starting materials or intermediates are sensitive to air or moisture. Avoid excessive heating. 3. Optimize the reaction temperature. For the nucleophilic substitution of a 3-halo-isoxazole with methoxide, reflux is often required. For subsequent functionalization of the 5-methyl group, different temperatures may be necessary. 4. Verify the quality and activity of all reagents, especially organometallic reagents or moisture-sensitive compounds. |
| Presence of Multiple Products (Low Selectivity) | 1. Formation of regioisomers. 2. Side reactions, such as N-alkylation of the aminomethyl group. 3. Ring opening of the isoxazole core under harsh basic or acidic conditions. | 1. Control of pH and temperature is critical for regioselectivity in isoxazole synthesis.[1] 2. If performing subsequent reactions on the aminomethyl group, consider using a protecting group (e.g., Boc or Cbz) to prevent unwanted side reactions. 3. Use milder bases or acids and maintain moderate reaction temperatures. |
| Difficult Purification | 1. Co-elution of product with starting materials or byproducts. 2. Product is highly polar and streaks on silica gel chromatography. | 1. Adjust the solvent system for column chromatography to achieve better separation. Consider using a different stationary phase (e.g., alumina) or an alternative purification technique like preparative HPLC. 2. For polar amines, consider adding a small amount of a basic modifier like triethylamine or ammonia to the eluent to improve peak shape during column chromatography. |
| Formation of Furoxan Side Products | Furoxans can form as side products in [3+2] cycloaddition reactions, especially at high concentrations. | Perform the cycloaddition reaction under high dilution conditions (substrate/solvent = 1/10 wt/v or lower).[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most common approaches start from a pre-formed isoxazole ring. One established method involves the nucleophilic substitution of a 3-halo-isoxazole with a methoxy group, followed by functionalization of the 5-position. For instance, starting with 3-bromo-5-methylisoxazole, the bromine at the 3-position can be displaced by a methoxy group using a reagent like sodium methoxide. The 5-methyl group can then be halogenated and subsequently converted to the aminomethyl group. An alternative strategy involves the reduction of a carboxylic acid or its derivative at the 5-position of the 3-methoxyisoxazole ring.[3]
Q2: How can I optimize the yield of the nucleophilic aromatic substitution (SNAr) step to introduce the methoxy group?
A2: The efficiency of the SNAr reaction is influenced by the choice of solvent and base.[4] For the substitution of a 3-haloisoxazole, polar aprotic solvents like THF or DMF are often effective. The choice of base is also critical; sodium methoxide is a common choice. The reaction may require heating to reflux to proceed at a reasonable rate. It is important to monitor the reaction to avoid decomposition.
Q3: What are some common side reactions to be aware of during the synthesis?
A3: Besides the formation of regioisomers, the isoxazole ring can be susceptible to ring-opening under certain conditions. The aminomethyl group can also undergo side reactions such as oxidation or reaction with electrophiles.[3] If the synthesis involves a [3+2] cycloaddition, the formation of furoxan side products can occur, particularly at higher concentrations.[2]
Q4: What is the best way to purify the final product?
A4: Purification strategies for aminomethylisoxazoles often involve column chromatography. Due to the basic nature of the amino group, tailing on silica gel can be an issue. This can often be mitigated by adding a small amount of a basic modifier like triethylamine to the eluent. Depending on the polarity and stability of the compound, other techniques such as crystallization or preparative HPLC may also be suitable.
Experimental Protocols
Protocol 1: Synthesis of 3-methoxy-5-methylisoxazole from 3-bromo-5-methylisoxazole
This protocol is based on the principle of nucleophilic aromatic substitution.
-
Reaction Setup: To a solution of sodium methoxide (1.2 equivalents) in dry methanol (10 volumes), add 3-bromo-5-methylisoxazole (1 equivalent).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully quench with water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Conversion of 5-methyl group to 5-aminomethyl group (Illustrative)
This is a generalized two-step protocol involving bromination followed by amination.
Step A: Bromination of the 5-methyl group
-
Reaction Setup: Dissolve 3-methoxy-5-methylisoxazole (1 equivalent) in a suitable solvent like carbon tetrachloride.
-
Reaction Conditions: Add N-bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator such as benzoyl peroxide (catalytic amount). Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction. Monitor by TLC until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture, filter off the succinimide, and wash the filtrate with aqueous sodium thiosulfate solution and brine. Dry the organic layer and concentrate to obtain the crude 5-(bromomethyl)-3-methoxyisoxazole, which can be used in the next step with or without further purification.
Step B: Amination of the 5-(bromomethyl) group
-
Reaction Setup: Dissolve the crude 5-(bromomethyl)-3-methoxyisoxazole (1 equivalent) in a polar aprotic solvent like DMF.
-
Reaction Conditions: Add an excess of an ammonia source, such as a solution of ammonia in methanol or sodium azide followed by reduction. Stir the reaction at room temperature until completion (monitor by TLC).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The final product, this compound, can be purified by column chromatography.
Data Presentation
Table 1: Comparison of Illustrative Synthetic Methods for Isoxazole Formation
| Method | Precursors | Catalyst/Reagent | Solvent | Typical Yield (%) | Reference |
| [3+2] Cycloaddition | Nitrile oxide + Alkyne | Base (e.g., Et3N) | Ethyl Acetate | 55-95 | [2] |
| Nucleophilic Substitution | 3-Bromo-5-methylisoxazole + Methanol | Potassium Hydroxide | Methanol | Not specified | [3] |
| From Dichloro-propene | 2,3-dichloro-1-propene + Dibromoformaldoxime | Potassium Bicarbonate | Ethyl Acetate | 81 (for intermediate) | [3] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low product yield.
References
- 1. Isoxazole synthesis [organic-chemistry.org]
- 2. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]
- 3. This compound | 2763-94-2 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: 5-Aminomethyl-3-methoxyisoxazole
Welcome to the technical support center for 5-Aminomethyl-3-methoxyisoxazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential side reactions and impurities encountered during the synthesis, storage, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential side reaction products associated with this compound?
A1: Based on the chemistry of the isoxazole ring and its substituents, the most common potential side products arise from:
-
Hydrolysis: Ring opening of the isoxazole core, particularly under acidic or basic conditions.
-
Oxidation: Oxidation of the aminomethyl group.
-
N-Acylation/N-Alkylation: Reaction of the primary amine with electrophiles.
-
Precursor Impurities: Carryover of starting materials or reagents from the synthesis.
Q2: How can I detect impurities in my sample of this compound?
A2: A combination of analytical techniques is recommended for impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): A primary method for separating and quantifying the main compound and its impurities. A stability-indicating method should be developed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of unknown impurities by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of isolated impurities.
-
Thin Layer Chromatography (TLC): A quick method to check for the presence of impurities during a reaction or purification.
Q3: What are the optimal storage conditions for this compound to minimize degradation?
A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis. The container should be tightly sealed.
Troubleshooting Guides
Issue 1: Unexpected peaks observed in HPLC analysis after synthesis.
Possible Cause 1: Incomplete Reaction
-
Troubleshooting: Compare the retention times of the unexpected peaks with those of the starting materials (e.g., 3-bromo-5-methylisoxazole or 3-bromo-5-aminomethylisoxazole)[1]. If they match, optimize the reaction time, temperature, or stoichiometry of reagents to drive the reaction to completion.
Possible Cause 2: Formation of N-Acylated or N-Alkylated Side Products
-
Troubleshooting: If acylating or alkylating agents were used in subsequent steps, or if reactive solvents were employed, N-substituted derivatives may form[1]. These can be identified by LC-MS, looking for the corresponding mass increase. To avoid this, protect the amino group before performing reactions with strong electrophiles.
Possible Cause 3: Isoxazole Ring Opening
-
Troubleshooting: Exposure to strong acids or bases during workup or purification can cause the isoxazole ring to open, leading to various degradation products. Maintain a neutral pH wherever possible. If acidic or basic conditions are necessary, minimize exposure time and temperature.
Issue 2: Sample discoloration or degradation upon storage.
Possible Cause 1: Oxidation
-
Troubleshooting: The aminomethyl group is susceptible to oxidation, which can lead to the formation of corresponding oxides and other oxidized derivatives[1]. This can be accelerated by exposure to air and light. Store the compound under an inert atmosphere and in an amber vial. The presence of an aldehyde or carboxylic acid functionality, detectable by NMR and MS, could indicate oxidation.
Possible Cause 2: Hydrolysis
-
Troubleshooting: The methoxy group and the isoxazole ring can be susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions. Ensure the compound is stored in a desiccated environment.
Potential Side Reaction Products and Their Characteristics
The following table summarizes potential side reaction products of this compound. The percentage of formation is hypothetical and will vary based on experimental conditions.
| Side Product Name | Potential Cause | Molecular Weight ( g/mol ) | Hypothetical % Formation (Under Stress Conditions) | Suggested Analytical Detection Method |
| 3-Methoxyisoxazole-5-carboxylic acid | Oxidation of the aminomethyl group | 143.11 | 5-15% (strong oxidizing agent) | LC-MS, NMR |
| 5-(Acetamidomethyl)-3-methoxyisoxazole | N-acetylation (e.g., from acetyl-containing solvents or reagents) | 170.18 | 2-10% (presence of acetyl source) | LC-MS, NMR |
| Ring-opened amide derivatives | Hydrolysis under strong basic conditions | Variable | 10-30% (prolonged exposure to high pH) | LC-MS, NMR |
| 3-Bromo-5-aminomethylisoxazole | Incomplete synthesis reaction | 176.99 | Variable (dependent on reaction conversion) | HPLC, LC-MS |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile.
Protocol 2: Forced Degradation Study
To identify potential degradation products, a forced degradation study can be performed. This involves exposing this compound to various stress conditions.
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sample at 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample (in solution and as a solid) to UV light (e.g., 254 nm) for 48 hours.
After exposure, neutralize the samples if necessary, dilute to an appropriate concentration, and analyze using the HPLC method described above, as well as by LC-MS to identify the degradation products.
Visualizations
Caption: Troubleshooting workflow for identifying unknown peaks in HPLC analysis.
Caption: Overview of major potential side reaction pathways.
References
Technical Support Center: Purification of 5-Aminomethyl-3-methoxyisoxazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 5-aminomethyl-3-methoxyisoxazole derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound derivatives in a question-and-answer format.
Issue 1: Low Yield After Column Chromatography
Question: I am experiencing a significant loss of my this compound derivative during silica gel column chromatography, resulting in a low yield. What are the potential causes and how can I troubleshoot this?
Answer:
Low recovery from silica gel chromatography is a common issue when purifying compounds with basic amine groups like this compound derivatives. The primary reasons are irreversible adsorption to the acidic silica gel and potential degradation.
Potential Causes and Solutions:
-
Irreversible Adsorption: The basic aminomethyl group can strongly interact with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to poor elution and tailing.
-
Solution 1: Basic Modifier in Eluent: Add a small amount of a basic modifier to your eluent system. A common choice is 0.5-2% triethylamine (NEt₃) or ammonia in methanol. This will neutralize the acidic sites on the silica gel and reduce the strong adsorption of your basic compound.
-
Solution 2: Use of Deactivated Silica: Consider using silica gel that has been deactivated, for instance, by treatment with a base, or use an alternative stationary phase like alumina (basic or neutral).
-
-
Compound Degradation: The acidic nature of silica gel can potentially lead to the degradation of sensitive isoxazole derivatives.
-
Solution: Minimize Contact Time: Run the column as quickly as possible without sacrificing separation efficiency. Avoid letting the compound sit on the column for extended periods.
-
-
Improper Solvent System: The chosen eluent may not have sufficient polarity to effectively desorb the compound from the stationary phase.
-
Solution: Increase Eluent Polarity: Gradually increase the polarity of your eluent system. For example, if you are using a hexane/ethyl acetate gradient, you can increase the proportion of ethyl acetate or add a more polar solvent like methanol.
-
Issue 2: Product Degradation During Purification
Question: I suspect my this compound derivative is degrading during purification. What are the signs of degradation and how can I prevent it?
Answer:
Degradation can be indicated by the appearance of new spots on a TLC plate, a change in color of the product fractions, or inconsistent analytical data (e.g., NMR, MS). The isoxazole ring and the aminomethyl group can be susceptible to certain conditions.[1][2]
Potential Causes and Solutions:
-
Acid-Catalyzed Degradation: As mentioned, acidic conditions on silica gel can be detrimental.
-
Solution: Besides using a basic modifier in the eluent, you can also consider alternative purification techniques that avoid acidic environments, such as preparative HPLC with a suitable buffer system or recrystallization.
-
-
Oxidation: The aminomethyl group can be susceptible to oxidation, which may be accelerated by exposure to air and certain solvents over long periods.[1][2]
-
Solution 1: Use of Inert Atmosphere: If the compound is particularly sensitive, perform the purification steps under an inert atmosphere (e.g., nitrogen or argon).
-
Solution 2: Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Issue 3: Difficulty in Removing a Persistent Impurity
Question: I have a persistent impurity with a similar polarity to my target compound that co-elutes during column chromatography. How can I improve the separation?
Answer:
Separating compounds with similar polarities is a common chromatographic challenge.
Potential Causes and Solutions:
-
Suboptimal Eluent System: The selectivity of your eluent system may not be sufficient to resolve the two compounds.
-
Solution 1: Change Solvent System: Experiment with different solvent systems. Sometimes, switching one of the solvents in your eluent mixture (e.g., replacing ethyl acetate with dichloromethane or acetone) can alter the selectivity and improve separation.
-
Solution 2: Isocratic vs. Gradient Elution: If you are using a gradient, try a shallow gradient or isocratic elution in the region where the compounds elute.
-
-
Insufficient Resolution of Stationary Phase: Standard silica gel may not provide enough resolving power.
-
Solution: High-Performance Stationary Phases: Consider using high-performance flash chromatography with smaller particle size silica for better resolution.
-
-
Alternative Purification Technique: Chromatography may not be the ideal method for this specific separation.
-
Solution 1: Recrystallization: If your compound is a solid, recrystallization can be a very effective method for removing impurities, especially if they are present in smaller amounts.[3][4] Experiment with different solvents to find one in which your product has high solubility at high temperatures and low solubility at low temperatures, while the impurity has different solubility characteristics.
-
Solution 2: Salt Formation and Extraction: You can sometimes exploit the basicity of the aminomethyl group. By treating the mixture with an acid, you can form a salt of your product, which may have different solubility properties than the impurity, allowing for separation by extraction or precipitation.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying this compound derivatives?
A1: A two-step approach is often effective. First, use column chromatography on silica gel with an eluent containing a basic modifier (e.g., 1% triethylamine in ethyl acetate/hexane or dichloromethane/methanol) for the initial bulk purification.[1] This is followed by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) to achieve high purity.[3][4][5]
Q2: Can I use reverse-phase chromatography for these compounds?
A2: Yes, reverse-phase chromatography (e.g., C18) can be an excellent alternative, especially for more polar derivatives. A typical eluent system would be a gradient of water and acetonitrile or methanol, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape by protonating the amine. However, be mindful that the final product will be isolated as a salt with the acid modifier.
Q3: My compound is an oil. How can I purify it if recrystallization is not an option?
A3: For oily compounds, high-performance flash chromatography or preparative HPLC are the most suitable methods. If these are not available, you can try to form a solid salt derivative (e.g., hydrochloride or tartrate) which may be crystalline and can then be purified by recrystallization.
Q4: How can I confirm the purity of my final product?
A4: Purity should be assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative assessment of purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any remaining impurities. Mass Spectrometry (MS) will confirm the molecular weight of your compound. Thin Layer Chromatography (TLC) in multiple solvent systems can also be used for a quick purity check.
Q5: Are there any known stability issues with this compound derivatives?
A5: While specific stability data for all derivatives is not available, the core structure contains functional groups that could be sensitive. The isoxazole ring can be susceptible to ring-opening under certain reductive or harsh acidic/basic conditions. The aminomethyl group can undergo oxidation.[1][2] It is generally recommended to store these compounds in a cool, dark, and dry place, preferably under an inert atmosphere if they are found to be particularly unstable.
Quantitative Data Summary
The following table summarizes yields and purity data for the purification of various isoxazole derivatives as reported in the literature, providing a general benchmark.
| Compound Type | Purification Method | Yield (%) | Purity (%) | Reference |
| 3-Carboxamido-5-aryl isoxazoles | Supercritical Fluid Chromatography | 60 - 94 | > 98 | [6] |
| 5-Arylisoxazoles | Suction Filtration (from aqueous media) | High | Not specified | [7] |
| 3,5-Disubstituted Isoxazoles | Not specified (Ultrasound synthesis) | 70 - 95 | Not specified | [3] |
| 5-Aryl isoxazole derivatives | Recrystallization from ethanol | Good | Not specified | [3] |
| Isoxazole derivatives | Chromatographic purification | 93 | Not specified | [8] |
Experimental Protocols
Protocol 1: Column Chromatography with Basic Modifier
Objective: To purify a this compound derivative from non-polar and less polar impurities.
Materials:
-
Crude this compound derivative
-
Silica gel (230-400 mesh)
-
Triethylamine (NEt₃)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Glass column, flasks, and other standard glassware
-
TLC plates and visualization reagents
Procedure:
-
Eluent Preparation: Prepare the eluent system. A common starting point is a mixture of hexane and ethyl acetate. Add 1% v/v triethylamine to the prepared solvent mixture.
-
Column Packing: Pack a glass column with silica gel using the prepared eluent as a slurry. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with the prepared solvent system. Collect fractions in test tubes or flasks.
-
Monitoring: Monitor the separation by TLC analysis of the collected fractions.
-
Fraction Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
Objective: To purify a solid this compound derivative to a high degree of purity.
Materials:
-
Crude solid this compound derivative
-
A suitable recrystallization solvent (e.g., ethanol, isopropanol, ethyl acetate, or a mixture like ethyl acetate/hexane)
-
Erlenmeyer flask, heating source (hot plate), and filtration apparatus (Buchner funnel)
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General workflow for the purification of this compound derivatives.
Caption: Troubleshooting decision tree for low yield in column chromatography.
Caption: Relationship between pH and the ionization state for purification.
References
- 1. This compound | 2763-94-2 | Benchchem [benchchem.com]
- 2. Buy this compound | 2763-94-2 [smolecule.com]
- 3. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. flore.unifi.it [flore.unifi.it]
Technical Support Center: Scaling Up 5-Aminomethyl-3-methoxyisoxazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 5-Aminomethyl-3-methoxyisoxazole.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, particularly when scaling up the process.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Route 1 (from 3-Bromo-5-methylisoxazole) | 1. Incomplete reaction during the methoxy group substitution. 2. Side reactions due to prolonged heating or incorrect stoichiometry of KOH. 3. Loss of product during workup and purification. | 1. Monitor the reaction progress using TLC or GC-MS to ensure completion. Consider extending the reflux time if necessary. 2. Optimize the amount of potassium hydroxide and control the reaction temperature carefully. Use a reflux condenser to prevent loss of volatile reagents. 3. Ensure efficient extraction by using an appropriate solvent and performing multiple extractions. Optimize purification methods (distillation or chromatography) to minimize loss. |
| Low Yield in Route 2 (from 3-Methoxyisoxazole-5-carboxylic acid) | 1. Incomplete reduction of the carboxylic acid. 2. Degradation of the starting material or product by the reducing agent. 3. Difficulties in isolating the final amine product. | 1. Ensure the diborane solution is fresh and its concentration is accurately determined. Use a slight excess of the reducing agent. 2. Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize side reactions. Add the reducing agent slowly to control the reaction exotherm. 3. Use an appropriate workup procedure to quench the excess reducing agent and isolate the amine. Acid-base extraction can be an effective purification method. |
| Formation of Impurities | 1. Presence of unreacted starting materials. 2. Formation of side products from competing reactions. For example, in Route 1, substitution at other positions or ring-opening might occur under harsh conditions. 3. Decomposition of the product during purification. | 1. Drive the reaction to completion by optimizing reaction time and temperature. 2. Use milder reaction conditions where possible. Analyze impurities by LC-MS or NMR to identify their structures and understand their formation mechanism, which can help in optimizing the reaction to avoid them. 3. Use appropriate purification techniques. For thermally sensitive compounds, consider column chromatography over distillation. |
| Difficulty in Handling Reagents | 1. Diborane is a toxic and flammable gas. 2. Methyl iodide is a toxic and volatile liquid. 3. Potassium hydroxide is corrosive. | 1. Handle diborane in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Solutions of diborane in THF are easier and safer to handle than the gas. 2. Handle methyl iodide in a fume hood and wear appropriate PPE. 3. Handle potassium hydroxide with care, wearing gloves and eye protection. |
| Scaling-Up Challenges | 1. Exothermic reactions becoming difficult to control. 2. Inefficient mixing in large reactors. 3. Difficulties in product isolation and purification at a larger scale. | 1. Ensure the reactor has adequate cooling capacity. For highly exothermic steps, consider semi-batch addition of reagents to control the temperature. 2. Use appropriate stirring mechanisms (e.g., overhead stirrer) to ensure homogeneous mixing. 3. Adapt laboratory purification methods for larger scales. For example, a larger chromatography column or a distillation setup with a fractionating column may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: There are two main synthetic routes for the preparation of this compound:
-
Route 1: This route starts from a pre-formed isoxazole ring, typically 3-bromo-5-methylisoxazole. A key step is the nucleophilic substitution of the bromine atom with a methoxy group. One variation involves refluxing 3-bromo-5-aminomethylisoxazole with potassium hydroxide in methanol.[1]
-
Route 2: This route involves the reduction of a carboxylic acid or its derivative at the 5-position of the 3-methoxyisoxazole ring. The starting material, 3-methoxyisoxazole-5-carboxylic acid, is typically prepared from methyl 3-hydroxyisoxazole-5-carboxylate.[1]
Q2: What are the typical yields for the key steps in the synthesis?
A2: The reported yields for some of the key steps are summarized in the table below. Please note that yields can vary depending on the specific reaction conditions and scale.
| Synthetic Step | Starting Material | Product | Reported Yield |
| Methoxylation | 3-Bromo-5-aminomethylisoxazole | This compound | 60% |
| Methylation | Methyl 3-hydroxyisoxazole-5-carboxylate | Methyl 3-methoxyisoxazole-5-carboxylate | 66% |
| Hydrolysis | Ethyl 3-methylisoxazole-5-carboxylate | 3-Methylisoxazole-5-carboxylic acid | 90% |
Q3: What are the critical safety precautions to consider when scaling up the synthesis?
A3: Several reagents used in the synthesis of this compound are hazardous and require careful handling, especially at a larger scale.
-
Diborane: This is a highly toxic and flammable gas. It is typically used as a solution in THF. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Methyl Iodide: This is a toxic and volatile liquid. It should be handled in a fume hood with appropriate PPE.
-
Potassium Hydroxide: This is a corrosive solid. Avoid contact with skin and eyes by wearing gloves and safety goggles.
When scaling up, it is also crucial to consider the management of reaction exotherms and to ensure efficient mixing.
Q4: How can the purity of the final product be assessed?
A4: The purity of this compound can be determined using a combination of analytical techniques:
-
Chromatography: Thin-layer chromatography (TLC) for reaction monitoring and high-performance liquid chromatography (HPLC) for quantitative purity analysis.
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure and identify any impurities. Mass spectrometry (MS) to confirm the molecular weight.
A typical purity for commercially available this compound is around 95%.[1]
Q5: Are there any alternative, more environmentally friendly synthetic methods being explored?
A5: Research is ongoing to develop greener synthetic routes for isoxazole derivatives. Some approaches include the use of microwave-assisted organic synthesis to reduce reaction times and energy consumption, and the development of catalytic methods that avoid the use of stoichiometric amounts of hazardous reagents.[1]
Experimental Protocols
Route 1: From 3-Bromo-5-aminomethylisoxazole
Step 1: Methoxylation of 3-Bromo-5-aminomethylisoxazole
-
To a solution of 3-bromo-5-aminomethylisoxazole in methanol, add potassium hydroxide.
-
Reflux the mixture for 30 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Extract the residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain this compound.
Route 2: From Methyl 3-hydroxyisoxazole-5-carboxylate
Step 1: Synthesis of Methyl 3-methoxyisoxazole-5-carboxylate
-
To a solution of methyl 3-hydroxyisoxazole-5-carboxylate in dimethylformamide (DMF), add potassium carbonate and methyl iodide.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product to yield methyl 3-methoxyisoxazole-5-carboxylate.
Step 2: Hydrolysis to 3-Methoxyisoxazole-5-carboxylic acid
-
Dissolve methyl 3-methoxyisoxazole-5-carboxylate in a mixture of a suitable organic solvent (e.g., THF or methanol) and an aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide).
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., HCl) to a pH of around 2-3.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-methoxyisoxazole-5-carboxylic acid.
Step 3: Reduction to this compound
-
Dissolve 3-methoxyisoxazole-5-carboxylic acid in a dry, aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diborane in THF to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the excess diborane by the slow addition of methanol or water at 0 °C.
-
Acidify the mixture with dilute HCl.
-
Wash the aqueous layer with an organic solvent to remove any non-basic impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 10.
-
Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain this compound.
Visualizations
Caption: Synthetic routes to this compound.
References
Technical Support Center: 5-Aminomethyl-3-methoxyisoxazole Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Aminomethyl-3-methoxyisoxazole.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterocyclic compound belonging to the isoxazole family.[1] It is recognized as a conformationally restricted analogue of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[2] Its main applications are in neuropharmacology as a GABA-A receptor agonist, making it a valuable tool for studying the GABAergic system and for the potential development of treatments for neurological disorders such as anxiety and epilepsy.[1][2] Additionally, it serves as a building block in the synthesis of other biologically active compounds, including pharmaceuticals and agrochemicals.[1] Preliminary research also suggests potential cytotoxic properties against certain cancer cell lines.[1][2]
Q2: What are the key chemical properties of this compound?
Below is a summary of the key chemical properties for this compound.
| Property | Value | Reference |
| Molecular Formula | C5H8N2O2 | [2][3] |
| Molecular Weight | 128.13 g/mol | [2][3] |
| Appearance | Typically a liquid or solid with purity around 95% | [2] |
| IUPAC Name | (3-methoxy-1,2-oxazol-5-yl)methanamine | [3] |
Q3: How should this compound be stored?
For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[4] The recommended storage temperature is typically between 2-8°C. It is also advisable to keep the container tightly closed to prevent moisture absorption and degradation.
Q4: What are the main safety precautions when handling this compound?
When working with this compound, it is crucial to handle it in a well-ventilated area or under a chemical fume hood.[4] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn to avoid skin and eye contact.[5][6] In case of contact, rinse the affected area thoroughly with water. Avoid inhalation of any dust or vapors.[4]
Troubleshooting Guides
Synthesis and Purification Issues
Problem: Low yield during the synthesis of this compound from 3-bromo-5-methylisoxazole.
-
Possible Cause 1: Incomplete reaction. The nucleophilic substitution of the bromine atom with a methoxy group may not have gone to completion.
-
Solution: Ensure the reaction is carried out under reflux conditions with an appropriate base like potassium hydroxide in methanol.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed before workup.
-
-
Possible Cause 2: Side reactions. The reaction conditions might be promoting the formation of unwanted byproducts.
-
Solution: Control the reaction temperature carefully. Overheating can lead to decomposition or side reactions. Ensure the purity of your starting materials and solvents.
-
Problem: Difficulty in purifying the final product.
-
Possible Cause 1: Presence of closely related impurities. The crude product may contain unreacted starting materials or isomers that are difficult to separate by standard chromatography.
-
Solution: Consider recrystallization from a suitable solvent system. A patent for a related compound, 3-amino-5-methylisoxazole, suggests dissolving the material in a hot solvent like benzene and allowing it to crystallize upon cooling.[7] Alternatively, explore different chromatography conditions, such as varying the solvent polarity or using a different stationary phase.
-
-
Possible Cause 2: Product instability. The compound may be degrading during purification.
-
Solution: Avoid prolonged exposure to high heat or strong acids/bases during purification. Use milder purification techniques if possible.
-
Experimental Workflow for Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of this compound.
Biological Assay and Activity Issues
Problem: Inconsistent results in GABA-A receptor binding assays.
-
Possible Cause 1: Compound degradation. this compound may be unstable in the assay buffer or under the experimental conditions.
-
Solution: Prepare fresh solutions of the compound for each experiment. Assess the stability of the compound in your assay buffer over the time course of the experiment using a method like HPLC.
-
-
Possible Cause 2: Incorrect compound concentration. Errors in weighing or dilution can lead to inaccurate concentrations.
-
Solution: Use a calibrated analytical balance for weighing the compound. Perform serial dilutions carefully and use freshly calibrated pipettes. Confirm the concentration of your stock solution spectrophotometrically if possible.
-
-
Possible Cause 3: Issues with the receptor preparation. The GABA-A receptors in your preparation (e.g., cell membranes, recombinant protein) may have low activity or viability.
-
Solution: Use a fresh batch of receptor preparation. Include a known GABA-A receptor agonist, such as muscimol, as a positive control to validate the assay performance.[2]
-
Problem: Low or no cytotoxic activity observed in cancer cell line experiments.
-
Possible Cause 1: Cell line resistance. The chosen cancer cell line may not be sensitive to the cytotoxic effects of this compound.
-
Solution: Test the compound on a panel of different cancer cell lines to identify sensitive ones.[1] Include a known cytotoxic agent as a positive control to ensure the assay is working correctly.
-
-
Possible Cause 2: Insufficient incubation time or concentration. The compound may require a longer exposure time or higher concentrations to exert a cytotoxic effect.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for observing cytotoxicity.
-
Signaling Pathway Diagram
Caption: The signaling pathway of this compound as a GABA-A receptor agonist.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on common synthetic routes for similar isoxazole derivatives.[2]
Materials:
-
3-bromo-5-methylisoxazole
-
Methanol (anhydrous)
-
Potassium hydroxide (KOH)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 3-bromo-5-methylisoxazole in anhydrous methanol in a round-bottom flask.
-
Add potassium hydroxide pellets to the solution.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: In Vitro GABA-A Receptor Binding Assay
This protocol provides a general framework for assessing the binding of this compound to GABA-A receptors.
Materials:
-
This compound
-
Radiolabeled GABA-A receptor ligand (e.g., [3H]muscimol)
-
GABA-A receptor preparation (e.g., rat brain membranes)
-
Assay buffer (e.g., Tris-HCl)
-
Positive control (e.g., GABA or muscimol)
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound and the positive control in the assay buffer.
-
In a 96-well plate, add the receptor preparation, the radiolabeled ligand, and either the test compound, positive control, or buffer (for total binding).
-
To determine non-specific binding, add a high concentration of a non-radiolabeled ligand (e.g., unlabeled GABA).
-
Incubate the plate at the appropriate temperature for a set period to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding and determine the inhibitory concentration (IC50) of this compound.
References
- 1. Buy this compound | 2763-94-2 [smolecule.com]
- 2. This compound | 2763-94-2 | Benchchem [benchchem.com]
- 3. 3-Methoxy-5-isoxazolemethanamine | C5H8N2O2 | CID 2763227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. US3536729A - Process for the purification of 3-amino-5-methylisoxazole - Google Patents [patents.google.com]
Technical Support Center: Method Refinement for 5-Aminomethyl-3-methoxyisoxazole Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the functionalization of 5-aminomethyl-3-methoxyisoxazole.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the functionalization of this compound, providing potential causes and solutions in a straightforward question-and-answer format.
N-Acylation Reactions
Question 1: I am observing low or no yield in my N-acylation reaction with an acyl chloride. What are the possible causes and solutions?
Answer:
Low or no yield in N-acylation reactions can stem from several factors. Here's a breakdown of potential issues and how to address them:
-
Inadequate Amine Basicity: The primary amine of this compound may not be sufficiently basic to effectively react with the acyl chloride, especially if the acyl chloride is sterically hindered or electronically deactivated.
-
Solution: Add a non-nucleophilic organic base to the reaction mixture to act as a proton scavenger. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. Use 1.1 to 1.5 equivalents of the base.
-
-
Hydrolysis of Acyl Chloride: Acyl chlorides are highly reactive and susceptible to hydrolysis by moisture in the solvent or on the glassware.[1]
-
Solution: Ensure all glassware is thoroughly dried (oven-dried or flame-dried under an inert atmosphere). Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Poor Solubility: The starting material or the acylated product may have poor solubility in the chosen solvent, leading to incomplete reaction or precipitation.
-
Solution: Choose a solvent in which both the amine and the acyl chloride are soluble. Dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are often suitable. Gentle heating may improve solubility, but monitor for potential side reactions.
-
-
Side Reactions: The isoxazole ring can be sensitive to strongly basic conditions, potentially leading to ring-opening.[2]
-
Solution: Avoid using strong inorganic bases like NaOH or KOH. Stick to milder organic bases like TEA or DIPEA.
-
Question 2: My N-acylation reaction is messy, showing multiple spots on TLC. How can I improve the reaction's cleanliness?
Answer:
A messy reaction profile often indicates the formation of byproducts. Consider the following to improve the reaction's selectivity:
-
Over-acylation: While less common for primary amines, it's a possibility if the reaction conditions are harsh.
-
Solution: Add the acylating agent dropwise at a low temperature (e.g., 0 °C) to control the reaction rate and exotherm. Use a slight excess (1.05-1.2 equivalents) of the acylating agent.
-
-
Reaction with Solvent: Some solvents can react with acyl chlorides.
-
Solution: Avoid protic solvents like alcohols, as they will react with the acyl chloride.
-
-
Impure Starting Materials: Impurities in the this compound or the acyl chloride can lead to side reactions.
-
Solution: Ensure the purity of your starting materials before beginning the reaction.
-
Reductive Amination
Question 1: My reductive amination reaction is sluggish or incomplete. What can I do to drive it to completion?
Answer:
Incomplete reductive amination is a common issue. Here are some troubleshooting steps:
-
Inefficient Imine Formation: The initial formation of the imine intermediate is a crucial, and often rate-limiting, step. This is an equilibrium process, and the presence of water can shift the equilibrium back towards the starting materials.[3]
-
Solution: Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, to the reaction mixture to remove the water formed during imine formation. Performing the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can also be effective. A catalytic amount of acid (e.g., acetic acid) can facilitate imine formation.[4]
-
-
Weak Reducing Agent: The chosen reducing agent may not be potent enough to reduce the imine under the reaction conditions.
-
Steric Hindrance: If either the aldehyde/ketone or the amine is sterically hindered, the reaction can be slow.
-
Solution: Increase the reaction temperature and/or extend the reaction time. The use of a Lewis acid catalyst like titanium(IV) isopropoxide (Ti(Oi-Pr)₄) can activate the carbonyl group and facilitate imine formation.[5]
-
Question 2: I am observing the formation of a dialkylated product in my reductive amination. How can I prevent this?
Answer:
Dialkylation occurs when the newly formed secondary amine reacts with another molecule of the aldehyde/ketone.
-
Excess Aldehyde/Ketone: A large excess of the carbonyl compound will favor dialkylation.
-
Solution: Use a stoichiometric amount or a slight excess (up to 1.5 equivalents) of the amine. If the aldehyde is more valuable, a stepwise procedure where the imine is formed first, followed by reduction, can provide better control.[7]
-
-
Reaction Kinetics: The rate of reaction of the product amine may be comparable to or faster than the starting amine.
-
Solution: Control the stoichiometry carefully. Running the reaction at a lower concentration may also disfavor the bimolecular dialkylation reaction.
-
N-Sulfonylation Reactions
Question 1: My N-sulfonylation reaction with a sulfonyl chloride is not working. What are the common pitfalls?
Answer:
Successful N-sulfonylation depends on several factors:
-
Insufficient Base: Similar to N-acylation, a base is required to neutralize the HCl generated during the reaction.
-
Solution: Use a suitable base such as triethylamine, pyridine, or an aqueous base like sodium hydroxide. For less nucleophilic amines, a stronger base might be necessary.
-
-
Low Nucleophilicity of the Amine: The amine may not be nucleophilic enough to attack the sulfonyl chloride.
-
Solution: The reaction can be promoted by using a more polar, aprotic solvent like DMF or by gentle heating. The use of a catalyst, such as a Lewis acid, has also been reported to facilitate sulfonylation.[8]
-
-
Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are also sensitive to moisture.
-
Solution: Employ anhydrous conditions and dry glassware, similar to N-acylation reactions.
-
Question 2: I am seeing significant amounts of unreacted starting amine even after prolonged reaction times. How can I improve the conversion?
Answer:
Low conversion can be frustrating. Here are some strategies to improve it:
-
Increase Reagent Equivalents: Use a slight excess (1.1-1.2 equivalents) of the sulfonyl chloride and the base.
-
Optimize Reaction Temperature: While starting at room temperature is advisable, gentle heating (e.g., 40-50 °C) can often increase the reaction rate and improve conversion. Monitor the reaction by TLC to avoid decomposition.
-
Catalyst Addition: The use of a catalyst like cupric oxide has been shown to promote the sulfonylation of amines under mild conditions.[9]
Data Presentation
The following tables summarize typical reaction conditions for the functionalization of this compound.
Table 1: N-Acylation Reaction Parameters
| Parameter | Condition | Notes |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Ensure anhydrous conditions. |
| Acylating Agent | Acyl Chloride (1.1 eq) | Add dropwise at 0 °C. |
| Base | Triethylamine (TEA) (1.2 eq) | Acts as a proton scavenger. |
| Temperature | 0 °C to Room Temperature | Monitor reaction progress by TLC. |
| Reaction Time | 1-4 hours | Varies with substrate. |
| Work-up | Aqueous wash (e.g., NaHCO₃, brine) | To remove excess reagents and HCl. |
| Purification | Column Chromatography (Silica Gel) | Eluent system depends on product polarity. |
Table 2: Reductive Amination Reaction Parameters
| Parameter | Condition | Notes |
| Solvent | 1,2-Dichloroethane (DCE), Methanol (MeOH) | Anhydrous conditions are preferred. |
| Carbonyl | Aldehyde or Ketone (1.0-1.2 eq) | |
| Reducing Agent | Sodium Triacetoxyborohydride (1.5 eq) | Add portion-wise.[6] |
| Additive | Acetic Acid (catalytic) | Facilitates imine formation. |
| Temperature | Room Temperature | |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS. |
| Work-up | Quench with saturated aq. NaHCO₃ | Careful quenching is necessary. |
| Purification | Column Chromatography (Silica Gel) | May require a basic modifier in the eluent.[10] |
Table 3: N-Sulfonylation Reaction Parameters
| Parameter | Condition | Notes |
| Solvent | Dichloromethane (DCM), Pyridine | Pyridine can act as both solvent and base. |
| Sulfonylating Agent | Sulfonyl Chloride (1.1 eq) | |
| Base | Triethylamine (1.5 eq) or Pyridine | |
| Temperature | 0 °C to Room Temperature | |
| Reaction Time | 2-12 hours | |
| Work-up | Aqueous wash (e.g., dilute HCl, brine) | To remove base and salts. |
| Purification | Column Chromatography (Silica Gel) or Recrystallization |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add triethylamine (1.2 eq).
-
Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or DCM/methanol).
Protocol 2: General Procedure for Reductive Amination
-
To a stirred solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel. A small amount of triethylamine may be added to the eluent to prevent product streaking.
Protocol 3: General Procedure for N-Sulfonylation
-
Dissolve this compound (1.0 eq) in anhydrous DCM and add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C and add the sulfonyl chloride (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours until the starting material is consumed as indicated by TLC.
-
Dilute the reaction mixture with DCM and wash with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Visualizations
The following diagrams illustrate the general workflows and logical relationships for troubleshooting common functionalization reactions of this compound.
Caption: Troubleshooting workflow for low yield in N-acylation reactions.
Caption: Troubleshooting guide for incomplete reductive amination.
Caption: Overview of functionalization pathways for this compound.
References
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
Validation & Comparative
A Comparative Guide to 5-Aminomethyl-3-methoxyisoxazole and Other Isoxazole Derivatives in Neuropharmacology
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This guide provides a comparative analysis of 5-Aminomethyl-3-methoxyisoxazole and other key isoxazole derivatives that have garnered significant interest in neuropharmacology, particularly as modulators of GABAergic and glutamatergic systems. This document summarizes their performance based on available experimental data, details the methodologies for key experiments, and visualizes relevant biological pathways.
I. Comparative Analysis of Isoxazole Derivatives
Isoxazole derivatives have been extensively explored for their ability to modulate critical neurotransmitter receptors, primarily the γ-aminobutyric acid type A (GABA-A) receptors and the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.
In contrast, a distinct class of isoxazole derivatives, the isoxazole-4-carboxamides , have been identified as potent negative allosteric modulators (NAMs) of AMPA receptors. These compounds do not bind to the glutamate binding site but rather to an allosteric site, thereby reducing the receptor's response to glutamate.
Quantitative Data Summary
The following tables summarize the available quantitative data for key isoxazole derivatives, providing a basis for comparing their potency and efficacy at their respective targets.
Table 1: Activity of Isoxazole Derivatives at GABA-A Receptors
| Compound | Derivative Class | Target | Assay Type | Value | Reference |
| Muscimol | 3-Hydroxyisoxazole | GABA-A Receptor | Radioligand Binding ([³H]muscimol) | K | [1][2] |
| Muscimol | 3-Hydroxyisoxazole | GABA-A Receptor | Electrophysiology (α4β3δ) | EC | [1] |
| Gaboxadol (THIP) | Bicyclic Isoxazole | GABA-A Receptor | Electrophysiology | k | [3] |
Note: Data for this compound is not available. Muscimol, a close structural analog, is presented for comparison.
Table 2: Activity of Isoxazole Derivatives at AMPA Receptors
| Compound | Derivative Class | Target | Assay Type | Value | Reference |
| CIC-1 | Isoxazole-4-carboxamide | AMPA Receptor (GluA2/GluA2/3) | Electrophysiology | 8-fold inhibition of peak current | [4][5][6][7] |
| CIC-2 | Isoxazole-4-carboxamide | AMPA Receptor (GluA2/GluA2/3) | Electrophysiology | 7.8-fold inhibition of peak current | [4][5][6][7] |
II. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
A. GABA-A Receptor Binding Assay
This protocol is adapted from standard radioligand binding assays used to determine the affinity of compounds for the GABA-A receptor.
1. Membrane Preparation:
-
Homogenize rat forebrain tissue in ice-cold sucrose buffer (0.32 M sucrose, 1 mM EDTA, 5 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in buffer and repeat the centrifugation step.
-
The final pellet is resuspended in a buffer containing 50 mM Tris-HCl (pH 7.4) and 120 mM NaCl.
2. Binding Assay:
-
Incubate the prepared membranes with the radioligand (e.g., [³H]muscimol) and varying concentrations of the test compound (e.g., this compound or other derivatives).
-
Non-specific binding is determined in the presence of a high concentration of a known GABA-A agonist like GABA.
-
The incubation is carried out at 4°C for a specified time (e.g., 60 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data is analyzed to determine the inhibition constant (K
i) of the test compound.
B. AMPA Receptor Electrophysiology (Whole-Cell Patch Clamp)
This protocol describes the whole-cell patch-clamp technique used to measure the effect of isoxazole derivatives on AMPA receptor currents.[4][6]
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in appropriate media.
-
Cells are transiently transfected with plasmids encoding the desired AMPA receptor subunits (e.g., GluA2).
2. Electrophysiological Recording:
-
Recordings are performed 24-48 hours post-transfection.
-
The whole-cell configuration of the patch-clamp technique is used to record currents from single cells.
-
The extracellular solution contains physiological concentrations of ions, and the intracellular solution in the patch pipette contains a different ionic composition to maintain the cell's resting potential.
-
AMPA receptor-mediated currents are evoked by the rapid application of glutamate or AMPA.
-
The test compound (e.g., an isoxazole-4-carboxamide) is co-applied with the agonist to determine its effect on the current amplitude and kinetics.
-
Data is acquired and analyzed to determine the percentage of inhibition or potentiation and to calculate IC
50or EC50values.
III. Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Extrasynaptic δ‐GABAA receptors are high‐affinity muscimol receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Defining Affinity with the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 5-Aminomethyl-3-methoxyisoxazole Bioactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the bioactivity of 5-Aminomethyl-3-methoxyisoxazole and its structural analogs. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to facilitate further research and development in the field of GABAergic modulation.
Introduction
This compound is a heterocyclic compound structurally related to the potent GABA-A receptor agonist, muscimol.[1] As a conformationally restricted analog of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), it holds potential for interacting with GABA receptors and modulating neuronal activity.[1] Understanding its bioactivity in comparison to well-characterized analogs is crucial for elucidating its therapeutic potential. This guide provides a comparative overview of this compound and related compounds, focusing on their interaction with the GABA-A receptor, a key target in the central nervous system.
Comparative Bioactivity Data
Table 1: GABA-A Receptor Binding Affinity
| Compound | Receptor/Tissue | Ligand | Ki (nM) | IC50 (nM) | EC50 (nM) |
| Muscimol | Recombinant human α1β3γ2s GABA-A receptors | [³H]Muscimol | - | - | 650[2] |
| Muscimol | Native rat brain GABA-A receptors | [³H]Muscimol | 2.5 - 15 | - | - |
| Gaboxadol (THIP) | Recombinant human α4β3δ GABA-A receptors | [³H]Gaboxadol | 13 | - | 120 |
| Dihydromuscimol | Data not available | - | - | - | - |
| Isomuscimol | Data not available | - | - | - | - |
| This compound | Data not available | - | - | - | - |
Table 2: In Vivo Anticonvulsant Activity
| Compound | Animal Model | Seizure Model | Route of Administration | ED50 (mg/kg) |
| Muscimol | Mouse | Pentylenetetrazol (PTZ) | i.p. | ~1 |
| Gaboxadol (THIP) | Mouse | Pentylenetetrazol (PTZ) | i.p. | 6 |
| Dihydromuscimol | Data not available | - | - | - |
| Isomuscimol | Data not available | - | - | - |
| This compound | Data not available | - | - | - |
Signaling Pathway and Experimental Workflow
The primary mechanism of action for these compounds is the activation of the GABA-A receptor, a ligand-gated ion channel. Upon agonist binding, the channel opens, allowing the influx of chloride ions (Cl⁻), which leads to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.
Figure 1. GABA-A receptor signaling pathway.
To determine the bioactivity of this compound and its analogs, a series of standard pharmacological assays are required. The general workflow for these experiments is outlined below.
References
Validating the Efficacy of 5-Aminomethyl-3-methoxyisoxazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of 5-Aminomethyl-3-methoxyisoxazole (AMMI), a synthetic compound with noted biological activities. By summarizing available quantitative data, detailing experimental methodologies, and visualizing key pathways, this document serves as a resource for researchers and professionals in drug development.
I. Efficacy as a GABA-A Receptor Agonist
This compound is recognized as a conformationally restricted analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. Its isoxazole ring is designed to mimic the carboxyl group of GABA, allowing it to function as a GABA-A receptor agonist. This agonistic activity facilitates the opening of chloride ion channels, leading to neuronal hyperpolarization and reduced excitability.
To provide a comparative context, the table below presents efficacy data for GABA and related, well-characterized GABA-A agonists.
Table 1: Comparative Efficacy of GABA-A Receptor Agonists
| Compound | Binding Affinity (Ki) | Potency (EC50/IC50) | Receptor Subtype Selectivity |
| GABA | ~10-1000 nM (context-dependent) | ~1-100 µM (functional assays) | Broad |
| Muscimol | ~2-20 nM | ~0.1-1 µM (functional assays) | Partial agonist at some subtypes |
| Gaboxadol (THIP) | ~100-500 nM | ~1-10 µM (functional assays) | Extrasynaptic δ-containing receptors |
| Bicuculline | IC50 ~1 µM (antagonist) | Competitive antagonist |
Note: Data for this compound is not available in the public domain and would require dedicated experimental evaluation.
Experimental Protocol: GABA-A Receptor Binding Assay
To determine the binding affinity (Ki) of this compound for the GABA-A receptor, a competitive radioligand binding assay can be performed.
Objective: To quantify the affinity of AMMI for the GABA-A receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Radioligand: [³H]-Muscimol or [³H]-GABA.
-
Test Compound: this compound.
-
Positive Control: Unlabeled GABA or muscimol.
-
Negative Control: Vehicle (e.g., DMSO).
-
Receptor Source: Rat or mouse whole brain membranes, or cell lines expressing specific GABA-A receptor subtypes.
-
Assay Buffer: e.g., Tris-HCl buffer, pH 7.4.
-
Scintillation Cocktail and Counter.
Procedure:
-
Prepare brain membrane homogenates or cell lysates containing the GABA-A receptors.
-
Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the test compound (AMMI) or unlabeled control.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the IC50 value (the concentration of AMMI that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Below is a DOT script for a Graphviz diagram illustrating the experimental workflow for a GABA-A receptor binding assay.
GABA-A Receptor Binding Assay Workflow
II. Efficacy as an Anticancer Agent
Preliminary research suggests that this compound and its derivatives may possess cytotoxic properties against certain cancer cells, including pancreatic carcinoma cell lines. However, specific IC50 values for AMMI against Panc-1 or other cancer cell lines are not currently available in published literature. The anticancer potential of isoxazole derivatives is an active area of research, with various analogues showing promising activity.
For comparison, the table below presents the IC50 values of some standard chemotherapeutic agents against the Panc-1 human pancreatic cancer cell line.
Table 2: Comparative Cytotoxicity (IC50) of Chemotherapeutic Agents in Panc-1 Cells
| Compound | IC50 (µM) | Mechanism of Action |
| Gemcitabine | 0.01 - 1 | Nucleoside analog, inhibits DNA synthesis |
| Cisplatin | ~5-10 | Forms DNA adducts, induces apoptosis |
| 5-Fluorouracil | ~10-50 | Inhibits thymidylate synthase, disrupts DNA synthesis |
Note: Data for this compound is not available and would require experimental determination.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
To determine the cytotoxic efficacy of this compound against a cancer cell line like Panc-1, a colorimetric MTT assay can be utilized.
Objective: To measure the metabolic activity of cells as an indicator of cell viability after treatment with AMMI.
Materials:
-
Cell Line: Panc-1 (human pancreatic carcinoma) or other relevant cancer cell lines.
-
Test Compound: this compound.
-
Positive Control: A known cytotoxic agent (e.g., Gemcitabine).
-
Negative Control: Vehicle (e.g., DMSO).
-
Culture Medium: e.g., DMEM supplemented with fetal bovine serum and antibiotics.
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization Solution: e.g., DMSO or a solution of SDS in HCl.
-
Microplate Reader.
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of AMMI, the positive control, and the negative control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add the MTT reagent to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability for each concentration relative to the negative control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of AMMI that causes 50% inhibition of cell growth).
Below is a DOT script for a Graphviz diagram illustrating the signaling pathway for GABA-A receptor agonism.
GABA-A Receptor Agonist Signaling Pathway
III. Conclusion
This compound shows potential as a modulator of the GABAergic system and as a lead compound for anticancer drug discovery. However, a comprehensive evaluation of its efficacy is currently limited by the lack of publicly available quantitative data. The experimental protocols and comparative data provided in this guide offer a framework for researchers to conduct further investigations to fully characterize the pharmacological profile of AMMI and validate its therapeutic potential. Future studies should focus on determining its binding affinity and functional potency at various GABA-A receptor subtypes, as well as its cytotoxic effects across a panel of cancer cell lines.
A Comparative Guide to the Cross-Reactivity of Isoxazole-Based Compounds at GABAA Receptors
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a key feature in many neurologically active compounds, valued for its role in mimicking the neurotransmitter GABA.[1][2] However, the potential for cross-reactivity with various receptor subtypes is a critical consideration in drug development. This guide provides a comparative overview of the binding affinity of isoxazole-based compounds, using muscimol as a primary example, and details the experimental protocols necessary for such an evaluation.
Data Summary: Comparative Binding Affinities
The following table summarizes the binding affinities of muscimol for various GABAA receptor subtypes. Lower Kd and Ki values indicate higher binding affinity.
| Compound | Receptor Subtype | Binding Affinity (Kd/Ki) | Reference Compound | Binding Affinity (Kd/Ki) |
| [3H]Muscimol | GABAA (α1β3) | 180 ± 83 nM (EC50)[3] | GABA | ~1 µM (EC50) |
| [3H]Muscimol | δ-containing GABAA | Low nM range (Kd)[4] | Gaboxadol | Sub-µM to low µM range |
| [3H]Muscimol | α4-containing GABAA | High Affinity[5] | ||
| [3H]Muscimol | α1-containing GABAA | Lower Affinity[5] |
Key Observations:
-
Muscimol, a psychoactive isoxazole from the Amanita muscaria mushroom, acts as a potent orthosteric agonist at the GABAA receptor.[3]
-
It exhibits notably high affinity for GABAA receptors containing the δ (delta) subunit, which are often located extrasynaptically.[4]
-
Studies using knockout mice have revealed that the sedative and motor-impairing effects of muscimol are strongly correlated with its binding to high-affinity sites in the forebrain, particularly those containing α4 and δ subunits, rather than the more common α1-containing receptors.[5]
-
The heterogeneity of muscimol binding sites across different brain regions suggests that the specific subunit composition of the GABAA receptor pentamer significantly influences its affinity for isoxazole-based ligands.[6]
Experimental Protocols
A standard method for determining compound cross-reactivity is the radioligand binding assay .[7][8] This technique measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Protocol: Competitive Radioligand Binding Assay for GABAA Receptor Subtypes
Objective: To determine the binding affinity (Ki) of a test compound (e.g., 5-Aminomethyl-3-methoxyisoxazole) for various GABAA receptor subtypes.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing specific GABAA receptor subunit combinations (e.g., α1β2γ2, α4β3δ).
-
[3H]Muscimol (radioligand).
-
Test compound (unlabeled).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
GABA (for determining non-specific binding).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
Glass fiber filters.
-
Filtration apparatus.
Procedure:
-
Assay Setup: In a series of tubes, combine the cell membranes, [3H]Muscimol at a fixed concentration (typically near its Kd), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[3]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [3H]Muscimol against the concentration of the test compound. The IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
GABAA Receptor Signaling Pathway
The following diagram illustrates the canonical GABAA receptor signaling pathway. GABAA receptors are ligand-gated ion channels that are permeable to chloride ions (Cl-).[9] Upon binding of an agonist like GABA or muscimol, the channel opens, leading to an influx of Cl- and hyperpolarization of the neuron, resulting in an inhibitory postsynaptic potential (IPSP).[10]
Caption: GABAA Receptor Signaling Pathway.
Experimental Workflow for Cross-Reactivity Screening
This diagram outlines the general workflow for assessing the cross-reactivity of a novel isoxazole compound.
Caption: Cross-Reactivity Screening Workflow.
Logical Relationship of Isoxazole Compound Selectivity
This diagram illustrates the factors influencing the selectivity of isoxazole-based compounds for different GABAA receptor subtypes.
Caption: Factors Influencing Isoxazole Selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of Muscimol Binding and Gating by Allosteric Modulators of the GABAA Receptor: Relating Occupancy to State Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extrasynaptic δ‐GABAA receptors are high‐affinity muscimol receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prototypic GABA(A) receptor agonist muscimol acts preferentially through forebrain high-affinity binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Probes for the heterogeneity of muscimol binding sites in rat brain [frontiersin.org]
- 7. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 9. GABAA receptor - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 5-Aminomethyl-3-methoxyisoxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes to 5-Aminomethyl-3-methoxyisoxazole, a key building block in medicinal chemistry and neuropharmacology. The routes are evaluated based on reaction efficiency, starting materials, and procedural complexity, with supporting experimental data presented for objective comparison.
Summary of Synthetic Routes
Two primary strategies for the synthesis of this compound are highlighted:
-
Route 1: Nucleophilic Substitution. This approach involves the direct displacement of a bromine atom at the 3-position of an isoxazole ring with a methoxy group.
-
Route 2: Reduction of a Carboxylic Acid Derivative. This multi-step synthesis pathway commences with the methylation of a hydroxyisoxazole precursor, followed by hydrolysis and subsequent reduction of the carboxylic acid to the target aminomethyl group.
Data Presentation
The following table summarizes the quantitative data for the key steps in each synthetic route.
| Parameter | Route 1: Nucleophilic Substitution | Route 2: Reduction of Carboxylic Acid Derivative |
| Starting Material | 3-Bromo-5-aminomethylisoxazole | Methyl 3-hydroxyisoxazole-5-carboxylate |
| Key Intermediates | None | Methyl 3-methoxyisoxazole-5-carboxylate, 3-Methoxyisoxazole-5-carboxylic acid |
| Overall Yield | ~60% | Not explicitly reported (multi-step) |
| Purity of Final Product | Typically >95% | Not explicitly reported |
| Number of Steps | 1 | 3 |
| Key Reagents | Potassium hydroxide, Methanol | Potassium carbonate, Methyl iodide, Diborane |
| Reaction Conditions | Reflux (30 hours) | 0°C to room temperature for methylation; subsequent hydrolysis and reduction |
Experimental Protocols
Route 1: Nucleophilic Substitution from 3-Bromo-5-aminomethylisoxazole
This one-step synthesis was reported by Gagneux in 1965.
Procedure: A solution of 3-bromo-5-aminomethylisoxazole is refluxed with a solution of potassium hydroxide in methanol for 30 hours. The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The residue is purified by an appropriate method, such as crystallization or chromatography, to yield this compound.
Reported Yield: 60%[1]
Route 2: Reduction of a Carboxylic Acid Derivative
This multi-step synthesis involves the preparation of a key carboxylic acid intermediate followed by its reduction.
Step 1: Synthesis of Methyl 3-methoxyisoxazole-5-carboxylate To a solution of methyl 3-hydroxyisoxazole-5-carboxylate (1.0 eq) in dimethylformamide (DMF) at 0°C, potassium carbonate (1.5 eq) and methyl iodide (1.5 eq) are added. The mixture is stirred at room temperature for 14 hours. The reaction mixture is then poured into an ice-cold aqueous solution of HCl and extracted with diethyl ether. The combined organic layers are washed, dried, and concentrated. The crude product is purified by silica gel column chromatography.
Reported Yield: 66%[2]
Step 2: Hydrolysis to 3-Methoxyisoxazole-5-carboxylic acid The methyl 3-methoxyisoxazole-5-carboxylate is hydrolyzed to the corresponding carboxylic acid. While a specific protocol for this exact substrate is not detailed in the search results, hydrolysis of similar esters is typically achieved by treatment with a base such as sodium hydroxide in a mixture of tetrahydrofuran, methanol, and water, followed by acidification. A similar hydrolysis of methyl 3-methyl-5-isoxazolecarboxylate reports a yield of 90%.
Step 3: Reduction to this compound The 3-methoxyisoxazole-5-carboxylic acid is reduced to the target amine. This transformation can be achieved using a reducing agent such as diborane.[1] The specific experimental conditions and yield for this reduction step are not provided in the available literature.
Mandatory Visualizations
Logical Relationship of Synthetic Route Comparison
Caption: A flowchart illustrating the comparative analysis of the two synthetic routes.
Experimental Workflow for Route 2
Caption: The multi-step workflow for the synthesis via reduction of a carboxylic acid derivative.
References
Benchmarking 5-Aminomethyl-3-methoxyisoxazole Against Known GABA-A Receptor Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-Aminomethyl-3-methoxyisoxazole, a conformationally restricted analogue of the primary inhibitory neurotransmitter gamma-aminobutyric acid (GABA), against well-established GABA-A receptor agonists.[1] Due to the limited availability of public data on the specific binding affinity of this compound, this document serves as a framework for its evaluation, presenting data for renowned inhibitors and detailing the necessary experimental protocols for a comprehensive benchmark.
Performance Comparison of GABA-A Receptor Agonists
The following table summarizes the available quantitative data for known GABA-A receptor agonists that serve as a benchmark for evaluating the performance of this compound. The primary biological target for these compounds is the GABA-A receptor, where they act as agonists, facilitating the opening of chloride ion channels and leading to neuronal hyperpolarization.[1]
| Compound | Chemical Structure | Target(s) | IC50/EC50 | Ki |
| This compound | GABA-A Receptor | Data not available | Data not available | |
| Muscimol | GABA-A Receptor Agonist | EC50: ~1-2 nM (for δ-subunit containing receptors); 180 ± 83 nM (for α1β3 receptors); 0.65 ± 0.22 µM (for α1β3 receptors in oocytes) | ~1.0-1.6 nM (for native δ-GABA-A receptors) | |
| Gaboxadol (THIP) | GABA-A Receptor Agonist (preferential for extrasynaptic δ-subunit containing receptors) | EC50: 30-50 nM (for α4β3δ and α6β3δ receptors) | Data not available | |
| GABA (gamma-Aminobutyric acid) | Endogenous ligand for GABA-A and GABA-B receptors | EC50: 278 µM (on hECN GABA-A receptors) | Data not available |
Experimental Protocols
To quantitatively assess the inhibitory activity of this compound and enable a direct comparison with known inhibitors, a competitive radioligand binding assay targeting the GABA-A receptor is recommended.
GABA-A Receptor Competitive Binding Assay
This protocol is adapted from established methods for measuring ligand binding to the GABA-A receptor complex.
I. Materials and Reagents:
-
Test Compound: this compound
-
Reference Compounds: Muscimol, Gaboxadol
-
Radioligand: [³H]Muscimol
-
Tissue Source: Rat whole brain or specific brain regions (e.g., cerebellum, cortex)
-
Buffers and Solutions:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
-
Equipment:
-
Homogenizer (e.g., Polytron)
-
Centrifuge and rotors capable of high speeds (e.g., 48,000 x g)
-
Incubation tubes or microplates
-
Glass fiber filters
-
Scintillation vials
-
Liquid scintillation counter
-
Protein assay kit (e.g., Bradford or BCA)
-
II. Membrane Preparation:
-
Euthanize rats and rapidly dissect the desired brain tissue on ice.
-
Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 48,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspending in fresh, ice-cold Homogenization Buffer and repeating the centrifugation step three times.
-
After the final wash, resuspend the pellet in Assay Buffer to a protein concentration of approximately 1-2 mg/mL, as determined by a protein assay.
-
The membrane preparation can be used immediately or stored at -80°C in aliquots.
III. Binding Assay Protocol:
-
Prepare serial dilutions of the test compound (this compound) and reference compounds in Assay Buffer.
-
In incubation tubes or a microplate, add the following in order:
-
50 µL of Assay Buffer (for total binding) or a high concentration of a competing ligand like unlabeled GABA or bicuculline (for non-specific binding).
-
50 µL of the diluted test or reference compound.
-
50 µL of [³H]Muscimol (at a final concentration near its Kd, typically 1-5 nM).
-
100 µL of the prepared membrane suspension (final protein concentration of 100-200 µ g/well ).
-
-
Incubate the mixture at 4°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.
-
Quickly wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add a suitable scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity bound to the filters using a liquid scintillation counter.
IV. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
If the Kd of the radioligand is known, the Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand.
Visualizations
GABAergic Synapse Signaling Pathway
The following diagram illustrates the signaling pathway at a GABAergic synapse, the site of action for this compound and other GABA-A receptor agonists.
Caption: Simplified schematic of GABAergic neurotransmission.
Experimental Workflow for Competitive Binding Assay
This diagram outlines the key steps in the experimental workflow for determining the binding affinity of this compound.
Caption: Workflow for a competitive radioligand binding assay.
References
Head-to-Head Comparison of 5-Aminomethyl-3-methoxyisoxazole Analogs as GABA-A Receptor Agonists
A Comprehensive Guide for Researchers and Drug Development Professionals
The quest for novel therapeutics targeting the γ-aminobutyric acid type A (GABA-A) receptor system has led to the exploration of a variety of structural analogs of the endogenous neurotransmitter GABA. Among these, isoxazole-based compounds, particularly derivatives of 5-aminomethylisoxazole, have emerged as a promising class of GABA-A receptor agonists. These conformationally restricted analogs offer the potential for enhanced selectivity and improved pharmacokinetic profiles compared to the flexible GABA molecule. This guide provides a detailed head-to-head comparison of key 5-Aminomethyl-3-methoxyisoxazole analogs, summarizing their performance based on available experimental data to aid researchers in the selection and development of next-generation GABAergic modulators.
Introduction to this compound and its Analogs
This compound is a structurally rigid analog of GABA, designed to mimic the active conformation of GABA at its receptor binding site. The isoxazole ring serves as a bioisostere for the carboxylate group of GABA. This core structure has been modified to generate a series of analogs with varying potencies, selectivities, and pharmacological properties. This comparison will focus on the following key analogs:
-
This compound
-
Muscimol (5-Aminomethyl-3-hydroxyisoxazole) : A potent, naturally occurring psychoactive compound found in Amanita muscaria mushrooms.
-
THIP (Gaboxadol; 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol) : A bicyclic analog of muscimol with a more constrained conformation.
-
Dihydromuscimol : A reduced analog of muscimol.
-
Isomuscimol (3-Aminomethyl-5-isoxazolol) : A positional isomer of muscimol.
-
4-PIOL (5-(4-Piperidyl)isoxazol-3-ol) : An analog featuring a piperidyl substituent.
Performance Comparison: Binding Affinity and Functional Potency
The primary mechanism of action for these analogs is their direct agonism at the GABA-A receptor. Their performance is therefore critically dependent on their binding affinity (typically measured as Kᵢ or IC₅₀ values in radioligand binding assays) and their functional potency (measured as EC₅₀ values in functional assays, such as electrophysiology or chloride flux assays).
Table 1: Comparative In Vitro Performance of this compound Analogs at GABA-A Receptors
| Compound | Receptor Binding Affinity (IC₅₀/Kᵢ) | Functional Potency (EC₅₀) | Efficacy | Notes |
| This compound | Data not available in comparative studies | Data not available in comparative studies | Presumed Agonist | Limited publicly available data on direct receptor interaction. |
| Muscimol | High (nM range) | High (nM to low µM range) | Full Agonist | Considered a potent, non-selective GABA-A receptor agonist.[1] |
| THIP (Gaboxadol) | Moderate (µM range) | Moderate (µM range) | Partial Agonist | Approximately 25-40 times less potent than muscimol in vitro.[2] Preferentially activates extrasynaptic δ-subunit containing receptors.[3] |
| Dihydromuscimol | Potent | Potent | Agonist | Reported to be a more potent agonist than GABA. |
| Isomuscimol | Lower than muscimol | Lower than muscimol | Agonist | Isomeric form with reduced activity compared to muscimol. |
| 4-PIOL | Lower than muscimol | Lower than muscimol | Low-efficacy Partial Agonist | Acts as a weak partial agonist at GABA-A receptors. |
Key Findings from In Vitro Data:
-
Muscimol stands out as the most potent full agonist among the well-characterized analogs, exhibiting high affinity for GABA-A receptors.
-
THIP (Gaboxadol) , while structurally related to muscimol, displays significantly lower potency and acts as a partial agonist. Its selectivity for extrasynaptic δ-containing GABA-A receptors is a key distinguishing feature.[3]
-
The potency of these analogs is highly dependent on their specific chemical structure, with even minor modifications, such as the position of the aminomethyl group (as in isomuscimol ), leading to a substantial decrease in activity.
Pharmacokinetic Properties
The therapeutic potential of a GABA-A receptor agonist is not solely determined by its receptor interactions but also by its pharmacokinetic profile, including its ability to cross the blood-brain barrier (BBB), its metabolic stability, and its half-life.
Table 2: Comparative Pharmacokinetic Parameters
| Compound | Blood-Brain Barrier Penetration | Half-life (t½) | Bioavailability (Oral) | Notes |
| This compound | Expected to cross the BBB | Data not available | Data not available | |
| Muscimol | Readily crosses the BBB | Relatively short | Rapidly absorbed orally | Known for its rapid onset of psychoactive effects. |
| THIP (Gaboxadol) | Readily crosses the BBB | 1.5 - 2.0 hours | Rapidly absorbed orally | |
| Dihydromuscimol | Expected to cross the BBB | Data not available | Data not available | |
| Isomuscimol | Expected to cross the BBB | Data not available | Data not available | |
| 4-PIOL | Expected to cross the BBB | Data not available | Data not available |
Key Insights from Pharmacokinetic Data:
-
Both muscimol and THIP effectively penetrate the blood-brain barrier, a crucial property for centrally acting drugs.[2]
-
The short half-life of THIP (1.5-2.0 hours) suggests a need for specific dosing regimens to maintain therapeutic concentrations.
-
While detailed pharmacokinetic data for all analogs is not available, the ability of the parent compound, muscimol, to cross the BBB suggests that other structurally similar analogs are likely to share this property.
Experimental Protocols
To facilitate the replication and extension of the findings presented, this section outlines the methodologies for key experiments used in the characterization of this compound analogs.
GABA-A Receptor Binding Assay
This protocol is adapted from standard radioligand binding assays used to determine the affinity of compounds for the GABA-A receptor.
Objective: To determine the inhibitory constant (Kᵢ) of test compounds by measuring their ability to displace a radiolabeled ligand (e.g., [³H]muscimol) from GABA-A receptors in brain membrane preparations.
Materials:
-
Rat whole brain tissue
-
Homogenization buffer: 0.32 M sucrose, pH 7.4
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]muscimol (specific activity ~10-30 Ci/mmol)
-
Non-specific binding control: GABA (1 mM)
-
Test compounds (this compound analogs) at various concentrations
-
Scintillation cocktail and vials
-
Liquid scintillation counter
-
Centrifuge capable of high speeds (e.g., 100,000 x g)
Procedure:
-
Membrane Preparation:
-
Homogenize rat brains in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 100,000 x g for 30 minutes at 4°C.
-
Resuspend the pellet in assay buffer and repeat the centrifugation step twice.
-
The final pellet, containing the crude synaptic membranes, is resuspended in a known volume of assay buffer and the protein concentration is determined (e.g., using the Bradford assay).
-
-
Binding Assay:
-
In a series of tubes, add a fixed amount of membrane preparation (typically 100-200 µg of protein).
-
Add the radioligand ([³H]muscimol) at a concentration near its K₋d value (e.g., 1-5 nM).
-
For the determination of non-specific binding, add a high concentration of unlabeled GABA (1 mM).
-
For competition experiments, add varying concentrations of the test compounds.
-
Incubate the mixture at 4°C for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) and wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
-
Synthesis Protocols
Detailed synthetic procedures are crucial for researchers aiming to work with these compounds.
Synthesis of this compound:
A common synthetic route involves the following steps:
-
Cycloaddition: Reaction of 2,3-dichloro-1-propene with dibromoformaldoxime in the presence of a base like potassium bicarbonate to form 5-chloromethyl-3-bromoisoxazole.
-
Amination: The chloromethyl group is then converted to an aminomethyl group, for instance, through reaction with ammonia or a protected amine followed by deprotection. This yields 5-aminomethyl-3-bromoisoxazole.
-
Methoxylation: Finally, the bromine at the 3-position is displaced by a methoxy group by reacting with a methoxide source, such as sodium methoxide in methanol, to afford this compound.
Synthesis of Muscimol (5-Aminomethyl-3-hydroxyisoxazole):
One reported synthetic pathway starts from 3-hydroxy-5-isoxazole hydroxamic acid:
-
Reduction: The hydroxamic acid is reduced, for example, using a reducing agent like lithium aluminum hydride (LiAlH₄) in a suitable solvent such as tetrahydrofuran (THF), to yield muscimol.
Synthesis of THIP (Gaboxadol):
The synthesis of this bicyclic analog is more complex and typically involves a multi-step sequence starting from readily available precursors, often involving the construction of the isoxazole ring fused to the piperidine ring system.
Signaling Pathways and Experimental Workflows
Conclusion
The comparative analysis of this compound and its analogs reveals a fascinating structure-activity relationship at the GABA-A receptor. Muscimol stands as a highly potent, non-selective full agonist, serving as a valuable pharmacological tool. In contrast, THIP (Gaboxadol) demonstrates that subtle conformational constraints can lead to partial agonism and selectivity for specific receptor subtypes, a desirable trait for therapeutic development.
For researchers and drug development professionals, the choice of analog will depend on the specific research question or therapeutic goal. For studies requiring potent, widespread activation of GABA-A receptors, muscimol remains a primary choice. For investigations into the role of extrasynaptic GABA-A receptors or the development of therapeutics with a potentially wider therapeutic window, THIP and other subtype-selective analogs are of greater interest. Further head-to-head studies with a broader range of analogs, including this compound itself, under standardized conditions are warranted to provide a more complete picture of their comparative pharmacology and to guide the rational design of future GABA-A receptor modulators.
References
Comparative Guide to the Structure-Activity Relationship of 5-Aminomethyl-3-methoxyisoxazole and its Analogs at the GABA-A Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-aminomethyl-3-methoxyisoxazole and its key analogs, focusing on their interactions with the γ-aminobutyric acid type A (GABA-A) receptor. The information presented herein is intended to support research and drug development efforts in the field of neuroscience and pharmacology.
Introduction to this compound and its Analogs
This compound is a conformationally restricted analog of the primary inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA). The isoxazole ring system mimics the carboxylic acid moiety of GABA, while the aminomethyl group serves as the bioisostere of the GABA amino group. This structural analogy allows it and its derivatives to act as agonists at GABA-A receptors, which are ligand-gated ion channels that mediate fast inhibitory neurotransmission.
The modulation of GABA-A receptors is a key therapeutic strategy for a range of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders. Understanding the SAR of GABA-A receptor agonists is crucial for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This guide compares this compound with its well-characterized analogs: muscimol, dihydromuscimol, isomuscimol, and THIP (Gaboxadol).
Comparative Pharmacological Data
The following table summarizes the available quantitative data on the binding affinity (Ki) and functional potency (EC50) of this compound and its analogs at GABA-A receptors. It is important to note that direct comparative data for this compound is limited in the public domain.
| Compound | Structure | GABA-A Receptor Subtype | Binding Affinity (Ki) [nM] | Functional Potency (EC50) [µM] | Reference |
| This compound | Not Reported | Data Not Available | Data Not Available | ||
| Muscimol | α1β2γ2 | 10 - 20 | 0.1 - 1.0 | [1][2][3][4] | |
| α4β3δ | ~1.6 | ~0.001 - 0.002 | [1] | ||
| Dihydromuscimol | Not Specified | Potent Agonist | Data Not Available | [5][6] | |
| Isomuscimol | Not Reported | Data Not Available | Data Not Available | ||
| THIP (Gaboxadol) | α4β3δ | Data Not Available | 0.03 - 0.05 | ||
| δ-containing | EC50 = 13 µM |
Structure-Activity Relationship Analysis
The isoxazole scaffold has been extensively utilized in the design of GABA-A receptor agonists. The SAR of this class of compounds is influenced by several factors:
-
The Isoxazole Ring: This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, acts as a bioisostere for the carboxyl group of GABA.[7] Its electronic properties and potential for diverse substitutions allow for the fine-tuning of molecular characteristics.
-
The Aminomethyl Group: The position and conformation of the aminomethyl side chain are critical for agonist activity. In 5-aminomethyl derivatives like muscimol, this group corresponds to the amino group of GABA.
-
Substituents on the Isoxazole Ring:
-
3-Hydroxy Group (Muscimol): The 3-hydroxy group in muscimol is a key feature for its high affinity and efficacy.
-
3-Methoxy Group (this compound): The replacement of the 3-hydroxy with a 3-methoxy group is a significant structural modification. While direct comparative data is lacking, this change is expected to alter the compound's hydrogen bonding capacity and overall electronic profile, which could impact its binding affinity and efficacy at the GABA-A receptor.
-
Saturation of the Isoxazole Ring (Dihydromuscimol): The saturation of the isoxazole ring in dihydromuscimol leads to a more flexible structure. It has been reported to be a more potent agonist than GABA, suggesting that this increased flexibility might allow for a more optimal binding conformation within the GABA-A receptor.[7]
-
-
Isomeric Variation (Isomuscimol): Isomuscimol, with the aminomethyl group at the 3-position and the hydroxy group at the 5-position, represents an isomer of muscimol. This positional change significantly impacts its pharmacological profile, although detailed comparative data is scarce.
-
Conformational Restriction (THIP/Gaboxadol): In THIP, the side chain of muscimol is conformationally locked into a bicyclic structure. This rigidification results in a potent inhibitor of GABA binding and a selective agonist at extrasynaptic δ-containing GABA-A receptors.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the GABA-A receptor signaling pathway and a typical experimental workflow for assessing the activity of these compounds.
Caption: GABA-A Receptor Signaling Pathway.
Caption: Experimental Workflow for SAR Studies.
Experimental Protocols
Synthesis of this compound
A common synthetic route starts from 3-bromo-5-methylisoxazole. The process involves a nucleophilic substitution to replace the bromine atom with a methoxy group, followed by functional group transformation of the methyl group to an aminomethyl group. One reported method involves the reflux of 3-bromo-5-aminomethylisoxazole with potassium hydroxide in methanol.[7] Another approach involves the reduction of 3-methoxyisoxazole-5-carboxylic acid, which can be synthesized from methyl 3-hydroxyisoxazole-5-carboxylate.[7]
Radioligand Binding Assay for GABA-A Receptors
This protocol is adapted from standard methods for determining the binding affinity of a test compound for the GABA-A receptor.
Materials:
-
[³H]-Muscimol (Radioligand)
-
Rat brain tissue (e.g., cortex or cerebellum)
-
Homogenization buffer (e.g., 0.32 M sucrose)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compound (e.g., this compound)
-
Non-specific binding control (e.g., high concentration of GABA)
-
Scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times with binding buffer to remove endogenous GABA. Resuspend the final pellet in binding buffer.
-
Binding Assay:
-
In test tubes, combine the prepared membranes, a fixed concentration of [³H]-Muscimol, and varying concentrations of the test compound.
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of unlabeled GABA.
-
Incubate the tubes at 4°C for a sufficient time to reach equilibrium.
-
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the Ki value of the test compound by analyzing the competition binding data using appropriate software (e.g., Prism).
Electrophysiological Assay for GABA-A Receptor Function
This protocol outlines a general procedure for assessing the functional activity of a compound at GABA-A receptors using two-electrode voltage-clamp (TEVC) recording in Xenopus oocytes or patch-clamp recording in mammalian cells expressing recombinant GABA-A receptors.
Materials:
-
Xenopus laevis oocytes or mammalian cell line (e.g., HEK293)
-
cRNAs for GABA-A receptor subunits (for oocyte expression) or expression plasmids (for mammalian cells)
-
Recording solution (e.g., frog Ringer's solution for oocytes)
-
Test compound
-
GABA
-
Electrophysiology rig (amplifier, micromanipulators, perfusion system)
Procedure:
-
Receptor Expression:
-
Oocytes: Inject Xenopus oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits. Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Mammalian Cells: Transfect mammalian cells with plasmids encoding the GABA-A receptor subunits. Allow 24-48 hours for receptor expression.
-
-
Electrophysiological Recording:
-
TEVC (Oocytes): Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording). Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Patch-Clamp (Cells): Form a whole-cell patch-clamp configuration on a transfected cell.
-
-
Compound Application:
-
Perfuse the cell with the recording solution.
-
Apply GABA at a concentration that elicits a submaximal response (e.g., EC10-EC20) to establish a baseline current.
-
Co-apply the test compound at various concentrations with the baseline GABA concentration.
-
To determine agonist properties, apply the test compound alone at various concentrations.
-
-
Data Acquisition and Analysis: Record the changes in membrane current in response to compound application. Construct concentration-response curves and determine the EC50 or IC50 values using appropriate fitting algorithms.
Conclusion
This compound and its analogs represent a valuable class of GABA-A receptor agonists for probing the structure and function of this important receptor family. While muscimol and THIP are well-characterized, a significant lack of quantitative pharmacological data for this compound, dihydromuscimol, and isomuscimol in the publicly accessible literature hinders a complete comparative SAR analysis. Further experimental investigation is required to fully elucidate the pharmacological profile of these compounds and to leverage their potential in the development of novel therapeutics targeting the GABAergic system. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative studies.
References
- 1. GABAA receptor agonist muscimol can reset the phase of neural activity rhythm in the rat suprachiasmatic nucleus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel class of potent 3-isoxazolol GABA(A) antagonists: design, synthesis, and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prototypic GABAA Receptor Agonist Muscimol Acts Preferentially Through Forebrain High-Affinity Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydromuscimol, thiomuscimol and related heterocyclic compounds as GABA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GABA agonists. Resolution, absolute stereochemistry, and enantioselectivity of (S)-(+)- and (R)-(-)-dihydromuscimol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Dependent Activity of Natural GABA(A) Receptor Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Verifying the Identity of 5-Aminomethyl-3-methoxyisoxazole: An NMR-Based Comparison Guide
For immediate release:
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison for confirming the identity of 5-Aminomethyl-3-methoxyisoxazole using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of experimental spectral data in public databases, this guide utilizes predicted ¹H and ¹³C NMR data to facilitate the differentiation of the target compound from a key structural isomer, 3-Aminomethyl-5-methoxyisoxazole.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry due to its structural similarity to neurotransmitters. As with any synthetic compound destined for biological screening, unambiguous structural confirmation is paramount. NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. This guide presents a comparative analysis of the predicted NMR spectra of this compound and its positional isomer, 3-Aminomethyl-5-methoxyisoxazole, to highlight the key spectral differences that enable positive identification.
Predicted NMR Data Comparison
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and its isomer. These predictions are based on established NMR prediction algorithms and analysis of structurally related isoxazole derivatives.
Table 1: Predicted ¹H NMR Spectral Data
| Assignment | This compound | 3-Aminomethyl-5-methoxyisoxazole | Key Differentiator |
| Methoxy Protons (-OCH₃) | ~3.9 ppm (s, 3H) | ~4.0 ppm (s, 3H) | Minor difference in chemical shift. |
| Aminomethyl Protons (-CH₂NH₂) | ~3.8 ppm (s, 2H) | ~4.2 ppm (s, 2H) | The aminomethyl protons in the 3-isomer are expected to be further downfield. |
| Isoxazole Ring Proton (-CH) | ~6.2 ppm (s, 1H) | ~5.9 ppm (s, 1H) | The isoxazole proton in the 5-aminomethyl isomer is expected to be more deshielded. |
| Amino Protons (-NH₂) | ~1.8 ppm (br s, 2H) | ~1.8 ppm (br s, 2H) | Broad signal, less reliable for differentiation. |
Table 2: Predicted ¹³C NMR Spectral Data
| Assignment | This compound | 3-Aminomethyl-5-methoxyisoxazole | Key Differentiator |
| Methoxy Carbon (-OCH₃) | ~57 ppm | ~58 ppm | Minor difference. |
| Aminomethyl Carbon (-CH₂NH₂) | ~37 ppm | ~45 ppm | Significant downfield shift for the aminomethyl carbon in the 3-isomer. |
| Isoxazole C3 | ~160 ppm | ~165 ppm | The carbon bearing the aminomethyl group (C3) will be significantly different from the carbon bearing the methoxy group. |
| Isoxazole C4 | ~102 ppm | ~98 ppm | The chemical shift of the isoxazole CH carbon will be distinct. |
| Isoxazole C5 | ~170 ppm | ~175 ppm | The carbon bearing the methoxy group (C5) will be significantly different from the carbon bearing the aminomethyl group. |
Disclaimer: The NMR data presented in this guide is predicted and should be used for reference purposes. Actual experimental values may vary based on solvent, concentration, and instrument parameters.
Experimental Protocol: NMR Spectrum Acquisition
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural confirmation of the synthesized isoxazole derivative.
Materials:
-
Synthesized isoxazole compound (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (300 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the dried sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
Process the spectrum with appropriate Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
Process the spectrum similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Data Analysis:
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Analyze the chemical shifts, multiplicities, and coupling constants (if any) in the ¹H spectrum.
-
Correlate the observed chemical shifts in both ¹H and ¹³C spectra with the predicted values and known ranges for isoxazole derivatives to confirm the structure.
-
Workflow for Identity Confirmation
The following diagram illustrates the logical workflow for confirming the identity of this compound and distinguishing it from its isomer using the predicted NMR data.
Caption: Workflow for NMR-based identity confirmation.
This comprehensive guide provides a robust framework for the confident identification of this compound. By leveraging predicted NMR data and standardized experimental protocols, researchers can effectively distinguish it from potential isomers and ensure the integrity of their compounds for downstream applications.
In Vivo Validation of 5-Aminomethyl-3-methoxyisoxazole Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo activity of 5-Aminomethyl-3-methoxyisoxazole (AMMI) and its structural and functional analogs. Due to the limited availability of direct in vivo data for AMMI, this guide focuses on a comprehensive comparison with two well-characterized, potent GABA-A receptor agonists: Muscimol and Gaboxadol (THIP). This document is intended to serve as a valuable resource for researchers investigating GABAergic signaling and developing novel therapeutics targeting the GABA-A receptor.
Introduction to this compound and Alternatives
This compound (AMMI) is a conformationally restricted analog of the primary inhibitory neurotransmitter in the mammalian central nervous system, gamma-aminobutyric acid (GABA). Its isoxazole ring structure mimics the carboxyl group of GABA, allowing it to act as an agonist at GABA-A receptors.[1] This agonistic activity facilitates the opening of chloride ion channels, leading to neuronal hyperpolarization and a reduction in neuronal excitability.[1]
Given the scarcity of published in vivo studies specifically on AMMI, this guide leverages data from its close structural analog, Muscimol (5-Aminomethyl-3-hydroxyisoxazole), and another potent synthetic GABA-A agonist, Gaboxadol (THIP; 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol). Both Muscimol and Gaboxadol have been extensively studied in vivo and serve as excellent benchmarks for predicting the potential in vivo profile of AMMI. Muscimol is a naturally occurring psychoactive compound found in Amanita muscaria mushrooms, while Gaboxadol is a synthetic analog developed for its hypnotic properties.[1][2][3]
Comparative In Vivo Activity
The in vivo effects of GABA-A receptor agonists are typically characterized by sedative, anxiolytic, anticonvulsant, and motor-impairing properties. The following tables summarize key quantitative data from in vivo studies on Muscimol and Gaboxadol.
Table 1: In Vivo Sedative and Motor Effects
| Compound | Animal Model | Administration Route | Dose Range | Observed Effect | Citation |
| Muscimol | Mice | Intraperitoneal (i.p.) | 1.5 - 4.0 mg/kg | Dose-dependent decrease in locomotor activity (sedation) and motor impairment. | [4][5] |
| Muscimol | Humans | Oral | 8 - 15 mg | Psychoactive effects, including sedation. | [1] |
| Gaboxadol (THIP) | Mice | Intraperitoneal (i.p.) | 4 - 6 mg/kg | Induced abnormal EEG patterns and suppressed REM sleep. Did not show a strong sleep-promoting effect in mice. | [2][6] |
| Gaboxadol (THIP) | Rats | Intraperitoneal (i.p.) | 2 - 4 mg/kg | Promoted non-REM sleep and enhanced delta activity in the EEG. | [3] |
Table 2: In Vivo Effects on Electroencephalogram (EEG)
| Compound | Animal Model | Administration Route | Dose | EEG Effect | Citation |
| Gaboxadol (THIP) | Mice | Intraperitoneal (i.p.) | 4 and 6 mg/kg | Massive increase in EEG power in frequencies below 6 Hz. | [2] |
| Gaboxadol (THIP) | Rats | Intraperitoneal (i.p.) | 4 mg/kg | Transient bursts of absence epilepsy-like EEG hypersynchronization; elevated delta activity within non-REM sleep. | [3] |
Signaling Pathway and Experimental Workflow
GABA-A Receptor Signaling Pathway
The primary mechanism of action for AMMI, Muscimol, and Gaboxadol is the potentiation of GABAergic neurotransmission through the activation of GABA-A receptors. These receptors are ligand-gated ion channels that, upon binding of an agonist, undergo a conformational change that opens a central pore permeable to chloride ions (Cl⁻).[7][8][9] The influx of negatively charged chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.
Caption: GABA-A receptor signaling pathway activated by endogenous GABA and exogenous agonists.
Experimental Workflow: In Vivo Evaluation of Sedative Effects
The following diagram outlines a typical experimental workflow for assessing the sedative effects of a test compound in a rodent model.
Caption: Workflow for assessing in vivo sedative effects of a test compound.
Experimental Protocols
In Vivo Assessment of Sedative and Motor Activity
Objective: To evaluate the effect of the test compound on spontaneous locomotor activity and motor coordination in mice.
Materials:
-
Test compound (e.g., Muscimol) and vehicle (e.g., saline).
-
Adult male C57BL/6 mice.
-
Open field apparatus equipped with automated activity monitoring system (e.g., infrared beams).
-
Rotarod apparatus.
-
Standard animal housing and husbandry equipment.
Protocol:
-
Animal Acclimation: House mice in a controlled environment (12:12 h light-dark cycle, controlled temperature and humidity) for at least one week prior to the experiment with ad libitum access to food and water.
-
Habituation: On the day of the experiment, habituate the mice to the testing room for at least 1 hour.
-
Baseline Measurement (Open Field): Place each mouse individually into the open field arena and record its locomotor activity (e.g., distance traveled, rearing frequency) for a 30-minute baseline period.
-
Compound Administration: Following the baseline measurement, administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Post-Dose Measurement (Open Field): Immediately after administration, return the mouse to the open field arena and record its locomotor activity for a defined period (e.g., 60-120 minutes).
-
Rotarod Test:
-
Train the mice on the rotarod at a constant or accelerating speed for 2-3 consecutive days before the test day.
-
On the test day, administer the test compound or vehicle.
-
At specified time points post-administration (e.g., 15, 30, 60, 90 minutes), place the mouse on the rotating rod and measure the latency to fall.
-
-
Data Analysis: Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of the test compound with the vehicle control. For the rotarod test, compare the latency to fall between groups.
In Vivo Electroencephalogram (EEG) Recording
Objective: To assess the effects of the test compound on brain electrical activity and sleep-wake architecture.
Materials:
-
Test compound and vehicle.
-
Adult male rats or mice.
-
Surgical instruments for electrode implantation.
-
EEG recording system (amplifier, data acquisition software).
-
Sleep scoring software.
Protocol:
-
Surgical Implantation:
-
Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Implant EEG electrodes over the cortex (e.g., frontal and parietal) and EMG electrodes in the nuchal muscles.
-
Secure the electrode assembly to the skull with dental cement.
-
-
Recovery: Allow the animals to recover from surgery for at least one week.
-
Habituation: Habituate the animals to the recording cables and environment for several days.
-
Baseline Recording: Record baseline EEG and EMG activity for a 24-hour period to establish normal sleep-wake patterns.
-
Compound Administration: Administer the test compound or vehicle at a specific time of day (e.g., at the beginning of the light or dark cycle).
-
Post-Dose Recording: Record EEG and EMG activity for a defined period (e.g., 6-24 hours) following compound administration.
-
Data Analysis:
-
Visually score the recordings into different vigilance states (wakefulness, NREM sleep, REM sleep).
-
Perform spectral analysis of the EEG signal to determine changes in power in different frequency bands (e.g., delta, theta, alpha, beta).
-
Statistically compare the effects of the test compound on sleep architecture and EEG power spectra with the vehicle control.
-
Conclusion
While direct in vivo validation of this compound is currently lacking in publicly available literature, its close structural and functional relationship with Muscimol and Gaboxadol provides a strong basis for predicting its pharmacological profile. The data presented in this guide suggest that AMMI is likely to exhibit dose-dependent sedative, motor-impairing, and EEG-modulating effects, characteristic of potent GABA-A receptor agonists. The experimental protocols and pathway diagrams provided herein offer a framework for researchers to conduct their own in vivo validation studies of AMMI and other novel GABAergic compounds. Further research is warranted to directly assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
References
- 1. Muscimol - Wikipedia [en.wikipedia.org]
- 2. The EEG effects of THIP (Gaboxadol) on sleep and waking are mediated by the GABA(A)delta-subunit-containing receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The GABAA agonist THIP (gaboxadol) increases non-REM sleep and enhances delta activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prototypic GABAA Receptor Agonist Muscimol Acts Preferentially Through Forebrain High-Affinity Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The GABAA receptor agonist THIP alters the EEG in waking and sleep of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. GABAA receptor - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Safe Disposal of 5-Aminomethyl-3-methoxyisoxazole: A Procedural Guide
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to established protocols for waste management is not just a matter of compliance but a cornerstone of a robust safety culture. This guide provides essential, step-by-step information for the safe and compliant disposal of 5-Aminomethyl-3-methoxyisoxazole, ensuring the protection of personnel and the environment.
While a specific Safety Data Sheet (SDS) for this compound was not identified, the disposal procedures outlined below are based on guidelines for structurally similar isoxazole derivatives and general chemical waste management principles. It is imperative to treat this compound as hazardous waste and to consult your institution's Environmental Health and Safety (EHS) department for specific local and national regulations.
Core Disposal Procedures
The primary method for the disposal of this compound and its containers is through a licensed hazardous waste disposal company.[1] This ensures that the waste is managed in accordance with all applicable regulations.
| Step | Procedure | Key Considerations |
| 1 | Waste Identification & Segregation | Characterize the waste as "hazardous chemical waste." Do not mix with other waste streams unless explicitly permitted by your EHS department.[2] |
| 2 | Container Selection & Management | Use the original container if it is in good condition. If not, use a compatible, leak-proof container.[3][4] Ensure the container is kept closed when not in use.[3] |
| 3 | Labeling | Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any associated hazards.[2] |
| 4 | Storage | Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[2][5][6] |
| 5 | Arrange for Pickup | Contact your institution's EHS department or a licensed chemical waste disposal company to schedule a pickup.[1] |
| 6 | Empty Container Disposal | Empty containers that held this compound must also be disposed of as hazardous waste.[4] |
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Safety and Handling Precautions
When handling this compound for disposal, it is crucial to adhere to the safety precautions outlined in the safety data sheets of similar compounds. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[6][7] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[5][6] In case of a spill, contain the spillage and collect it with an electrically protected vacuum cleaner or by wet-brushing and place it in a container for disposal according to local regulations.[1] Do not let the product enter drains.[1][5]
By following these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within their organization.
References
Personal protective equipment for handling 5-Aminomethyl-3-methoxyisoxazole
Essential Safety and Handling Guide for 5-Aminomethyl-3-methoxyisoxazole
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is synthesized from the safety data of structurally similar isoxazole derivatives, primarily 5-(Aminomethyl)isoxazol-3-ol hydrate. Researchers must perform a thorough risk assessment and consult their institution's safety office before handling this chemical.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to establish a foundation for safe laboratory practices, from receipt of the chemical to its ultimate disposal.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against potential exposure. Based on the hazard profile of similar isoxazole compounds, the following PPE is mandatory when handling this compound.[1]
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or punctures before each use. |
| Body Protection | Laboratory Coat | Long-sleeved, preferably flame-retardant material. |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | Required if working outside of a chemical fume hood or if dust generation is likely. A particulate filter (e.g., P3) may be appropriate. |
Operational Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from strong oxidizing agents.[1]
-
The storage area should be clearly labeled and access restricted to authorized personnel.
Handling:
-
All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly after handling.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with an inert absorbent material.
-
Carefully sweep up and place in a sealed container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Ventilate the area.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste:
-
Collect all waste material, including contaminated disposables (gloves, wipes, etc.), in a designated and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Arrange for disposal through your institution's environmental health and safety office.
-
-
Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent.
-
The rinsate should be collected and disposed of as hazardous waste.
-
Puncture or otherwise render the container unusable before discarding it with regular laboratory glass or plastic waste, as permitted by institutional policy.
-
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.
Caption: A flowchart outlining the procedural steps for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
